molecular formula C17H25NO5 B1243351 5-Hydroxy-9-methylstreptimidone

5-Hydroxy-9-methylstreptimidone

Cat. No.: B1243351
M. Wt: 323.4 g/mol
InChI Key: OTCGXJRNGOQUDA-JWPKELMXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-9-methylstreptimidone is a glutarimide-containing polyketide (GP) intended for research and laboratory use. This compound is structurally related to 9-methylstreptimidone, a natural product known to be isolated from Streptomyces species . Glutarimide-containing polyketides are a significant class of natural products noted for their diverse biological activities, which include antifungal, antibacterial, and antitumor properties . The core structure of this chemical class features a six-membered glutarimide ring (2,6-piperidinedione) . Research into analogous compounds has shown selective apoptosis-inducing activity in certain leukemia cell lines, suggesting potential value for investigating novel cancer therapeutics . The hydroxyl group at the 5-position in this analog may influence its solubility, binding affinity, and overall bioactivity, presenting an opportunity for structure-activity relationship (SAR) studies. Researchers can use this compound to explore its mechanism of action and its effects in various biological assay systems. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

4-[(6E,8Z)-2,5-dihydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione

InChI

InChI=1S/C17H25NO5/c1-4-5-11(2)10-17(3,23)14(20)9-13(19)6-12-7-15(21)18-16(22)8-12/h4-5,10,12-13,19,23H,6-9H2,1-3H3,(H,18,21,22)/b5-4-,11-10+

InChI Key

OTCGXJRNGOQUDA-JWPKELMXSA-N

Isomeric SMILES

C/C=C\C(=C\C(C)(C(=O)CC(CC1CC(=O)NC(=O)C1)O)O)\C

Canonical SMILES

CC=CC(=CC(C)(C(=O)CC(CC1CC(=O)NC(=O)C1)O)O)C

Synonyms

5-hydroxy-9-methylstreptimidone
5-OH-9-Me-streptimidone

Origin of Product

United States

Foundational & Exploratory

Discovery and Isolation of 5-Hydroxy-9-methylstreptimidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-9-methylstreptimidone is a glutarimide antibiotic, a class of natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, with a focus on the experimental protocols and data analysis techniques relevant to its production and characterization. While the full experimental details of its initial discovery are not publicly available, this document compiles and presents established methodologies for the fermentation, extraction, purification, and structural elucidation of the closely related and well-documented glutarimide antibiotic, 9-methylstreptimidone, providing a robust framework for researchers in the field.

Introduction

The glutarimide antibiotics are a significant family of polyketide natural products, primarily isolated from actinomycete bacteria of the genus Streptomyces. These compounds are characterized by a glutarimide ring attached to a complex polyketide side chain. 9-Methylstreptimidone, a prominent member of this family, has demonstrated a range of biological activities, including antifungal, antiviral, and antitumor properties. Its biosynthesis in Streptomyces himastatinicus has been a subject of significant research, revealing a complex interplay of polyketide synthase (PKS) and tailoring enzymes.

The discovery of hydroxylated derivatives of natural products is of great interest in drug discovery, as hydroxylation can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. This compound represents one such derivative. While the primary report of its discovery from a Streptomyces sp. (MIL Y-9065403) by Chatterjee et al. in 1992 is noted in the scientific literature, the detailed experimental account is not widely accessible. Therefore, this guide provides a composite of established and validated protocols for the production and isolation of analogous glutarimide antibiotics to empower researchers to investigate this and similar compounds.

Fermentation for Glutarimide Antibiotic Production

The production of this compound is achieved through the fermentation of the producing Streptomyces strain. The following protocol is a representative procedure based on methods for producing 9-methylstreptimidone and other glutarimide antibiotics.

Culture Media and Conditions

Successful fermentation relies on the optimization of media components and culture parameters to maximize the yield of the desired secondary metabolite.

Table 1: Representative Fermentation Media

ComponentSeed Medium (g/L)Production Medium (g/L)
Glucose10-
Soluble Starch-20
Yeast Extract55
Malt Extract3-
Peptone55
K₂HPO₄11
MgSO₄·7H₂O0.50.5
FeSO₄·7H₂O0.010.01
CaCO₃22
pH7.27.0
Experimental Protocol: Fermentation
  • Inoculum Preparation: A seed culture is initiated by inoculating a loopful of spores or mycelial fragments from a mature agar plate of Streptomyces sp. MIL Y-9065403 into a 250 mL flask containing 50 mL of seed medium. The flask is incubated at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

  • Production Culture: The seed culture (5% v/v) is used to inoculate a 2 L production flask containing 500 mL of production medium.

  • Incubation: The production culture is incubated at 28°C on a rotary shaker at 200 rpm for 7-10 days.

  • Monitoring: The fermentation is monitored periodically for pH, glucose consumption, and the production of this compound using analytical techniques such as HPLC.

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Production Production Culture Agar_Plate Streptomyces sp. Culture (Agar Plate) Seed_Flask Seed Culture (250 mL Flask) Agar_Plate->Seed_Flask Inoculation Shaker_Incubation_Seed Shaker Incubation Seed_Flask->Shaker_Incubation_Seed Incubation (28°C, 200 rpm, 48-72h) Production_Flask Production Culture (2 L Flask) Shaker_Incubation_Seed->Production_Flask Inoculation (5% v/v) Shaker_Incubation_Production Shaker Incubation Production_Flask->Shaker_Incubation_Production Incubation (28°C, 200 rpm, 7-10 days) Monitoring Monitoring (HPLC) Shaker_Incubation_Production->Monitoring Harvest Harvest Shaker_Incubation_Production->Harvest Monitoring->Shaker_Incubation_Production

Caption: Fermentation workflow for glutarimide antibiotic production.

Isolation and Purification

Following fermentation, the target compound must be extracted from the culture broth and purified from other metabolites.

Experimental Protocol: Extraction and Purification
  • Harvesting: The fermentation broth is harvested by centrifugation (5000 x g, 20 min) to separate the mycelial cake from the supernatant.

  • Extraction: The supernatant is extracted three times with an equal volume of ethyl acetate. The mycelial cake is also extracted three times with ethyl acetate. The organic extracts are combined.

  • Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol (e.g., 100:0 to 90:10). Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC.

  • Preparative HPLC: Fractions containing the desired compound are pooled, concentrated, and further purified by preparative reverse-phase HPLC (C18 column) using a water-acetonitrile gradient to yield pure this compound.

Isolation_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelial_Cake Mycelial Cake Centrifugation->Mycelial_Cake Ethyl_Acetate_Extraction_Supernatant Ethyl Acetate Extraction Supernatant->Ethyl_Acetate_Extraction_Supernatant Ethyl_Acetate_Extraction_Mycelium Ethyl Acetate Extraction Mycelial_Cake->Ethyl_Acetate_Extraction_Mycelium Combined_Extracts Combined Organic Extracts Ethyl_Acetate_Extraction_Supernatant->Combined_Extracts Ethyl_Acetate_Extraction_Mycelium->Combined_Extracts Concentration Concentration Combined_Extracts->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel_Chromatography Silica Gel Chromatography Crude_Extract->Silica_Gel_Chromatography Fractions Fractions Silica_Gel_Chromatography->Fractions Preparative_HPLC Preparative HPLC Fractions->Preparative_HPLC Pure_Compound Pure this compound Preparative_HPLC->Pure_Compound

Caption: Isolation and purification workflow.

Structural Elucidation and Data

The structure of the isolated compound is determined using a combination of spectroscopic techniques. The following tables present the expected data for this compound based on the known data for 9-methylstreptimidone and general principles of spectroscopy.

Table 2: Physicochemical Properties (Illustrative)

PropertyValue
Molecular FormulaC₁₇H₂₅NO₅
Molecular Weight323.38 g/mol
AppearanceWhite to off-white powder
Melting PointNot available
Optical RotationNot available

Table 3: Spectroscopic Data (Illustrative)

TechniqueKey Features
UV (in MeOH) λmax at ~230 nm and ~280 nm
IR (KBr) νmax at ~3400 (O-H), ~1720 (C=O, glutarimide), ~1680 (C=O, ketone), ~1640 (C=C) cm⁻¹
¹H NMR (CDCl₃) Signals corresponding to the glutarimide ring, polyketide chain with methyl groups, olefinic protons, and a methine proton adjacent to the new hydroxyl group.
¹³C NMR (CDCl₃) Resonances for carbonyls, olefinic carbons, carbons bearing oxygen, and aliphatic carbons.
Mass Spec (ESI-MS) [M+H]⁺ at m/z 324.17, [M+Na]⁺ at m/z 346.15

Proposed Biosynthesis

The biosynthesis of 9-methylstreptimidone is known to proceed via a type I polyketide synthase pathway. The formation of this compound likely involves a post-PKS tailoring step, specifically a hydroxylation reaction catalyzed by a cytochrome P450 monooxygenase or a similar hydroxylase.

Biosynthesis_Pathway PKS_Pathway Type I Polyketide Synthase Pathway Precursor 9-Methylstreptimidone PKS_Pathway->Precursor Hydroxylation Hydroxylation (Cytochrome P450 monooxygenase) Precursor->Hydroxylation Product This compound Hydroxylation->Product

Caption: Proposed final step in the biosynthesis of this compound.

Conclusion

This technical guide provides a comprehensive framework for the discovery, isolation, and characterization of this compound. By leveraging established protocols for related glutarimide antibiotics, researchers can effectively approach the production and purification of this and other novel natural products. The detailed methodologies and illustrative data presented herein serve as a valuable resource for scientists and professionals in the field of drug development and natural product chemistry, facilitating further investigation into the therapeutic potential of this intriguing class of compounds.

Unveiling the Microbial Origins of 5-Hydroxy-9-methylstreptimidone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the natural sources, biosynthesis, and experimental protocols related to the glutarimide antibiotic family, with a specific focus on 9-methylstreptimidone and its hydroxylated derivatives, including the putative 5-Hydroxy-9-methylstreptimidone. While a direct natural source for this compound is not yet explicitly documented in publicly available literature, the isolation of closely related hydroxylated analogs from Streptomyces species strongly suggests its potential origin within this prolific genus. This guide consolidates the current knowledge on the isolation, characterization, and biosynthesis of these valuable secondary metabolites.

Executive Summary

The genus Streptomyces is a cornerstone of natural product discovery, renowned for its vast biosynthetic potential.[1][2] This guide focuses on 9-methylstreptimidone, a glutarimide antibiotic with documented antiviral, antifungal, and antitumor properties, and its hydroxylated analogs.[3][4] Notably, the isolation of hydroxyiso-9-methylstreptimidone from Streptomyces sp. HS-NF-780 provides compelling evidence for the existence of enzymatic machinery capable of hydroxylating the 9-methylstreptimidone scaffold.[5][6] This document provides detailed experimental protocols for the isolation and characterization of these compounds, summarizes key quantitative data, and presents a putative biosynthetic pathway, offering a comprehensive resource for further research and development.

Natural Sources and Isolation

The primary natural sources of 9-methylstreptimidone and its derivatives are bacteria belonging to the genus Streptomyces. Several species have been identified as producers of these glutarimide antibiotics.

Table 1: Natural Sources of 9-Methylstreptimidone and its Analogs

CompoundProducing OrganismReference
9-methylstreptimidoneStreptomyces sp. HS-NF-780[5][6]
9-methylstreptimidoneStreptomyces strain NEAU-S77[7]
9-methylstreptimidoneStreptomyces himastatinicus ATCC 53653 (biosynthesis studied)[3][4][8]
Hydroxyiso-9-methylstreptimidoneStreptomyces sp. HS-NF-780[5][6]
Streptimidone DerivativesStreptomyces sp. W3002[9]
Experimental Protocol: Isolation of Glutarimide Antibiotics from Streptomyces sp. HS-NF-780

This protocol is adapted from the methodology described for the isolation of 9-methylstreptimidone and hydroxyiso-9-methylstreptimidone.[5][6]

1. Fermentation:

  • Inoculate a seed culture of Streptomyces sp. HS-NF-780 in a suitable medium (e.g., ISP2 broth) and incubate at 28°C for 2-3 days on a rotary shaker.

  • Use the seed culture to inoculate a production culture in a larger volume of fermentation medium.

  • Incubate the production culture at 28°C for 7-10 days with continuous agitation.

2. Extraction:

  • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Extract the supernatant with an equal volume of ethyl acetate three times.

  • Combine the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

  • Subject the crude extract to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol.

  • Monitor the fractions by thin-layer chromatography (TLC) and pool fractions containing the compounds of interest.

  • Perform further purification using preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water) to isolate the pure compounds.

Biosynthesis of 9-Methylstreptimidone

The biosynthetic gene cluster for 9-methylstreptimidone has been identified and characterized in Streptomyces himastatinicus.[3][4][8] The pathway involves a type I polyketide synthase (PKS) and features a unique decarboxylative step for the formation of the terminal diene.

Below is a simplified representation of the proposed biosynthetic pathway.

Biosynthesis Malonyl_CoA Malonyl-CoA PKS_Modules Type I PKS Modules (smdA, smdB, smdC) Malonyl_CoA->PKS_Modules Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS_Modules Polyketide_Chain Polyketide Chain PKS_Modules->Polyketide_Chain PKS_Modules->Polyketide_Chain Chain Elongation Glutarimide_Synthase Glutarimide Synthase (smdF) Polyketide_Chain->Glutarimide_Synthase Pre_9MS Pre-9-methylstreptimidone Glutarimide_Synthase->Pre_9MS Glutarimide_Synthase->Pre_9MS Cyclization Decarboxylase Decarboxylase (smdK) Pre_9MS->Decarboxylase MS9 9-Methylstreptimidone Decarboxylase->MS9 Decarboxylase->MS9 Terminal Diene Formation Hydroxylase Putative Hydroxylase (e.g., P450 monooxygenase) MS9->Hydroxylase MS9->Hydroxylase Post-PKS Tailoring Hydroxy_9MS This compound Hydroxylase->Hydroxy_9MS Workflow Isolation Isolation of Streptomyces from Environmental Samples Fermentation Fermentation and Crude Extract Preparation Isolation->Fermentation Purification Chromatographic Purification (HPLC) Fermentation->Purification Structure Structure Elucidation (NMR, MS) Purification->Structure Bioactivity Bioactivity Screening (Antifungal, Cytotoxic) Purification->Bioactivity Lead Lead Compound Identification Structure->Lead Bioactivity->Lead

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Hydroxy-9-methylstreptimidone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-9-methylstreptimidone is a polyketide-derived natural product, presumed to be isolated from Streptomyces species. It belongs to the glutarimide antibiotic family, a class of compounds known for their diverse biological activities. Its congener, 9-methylstreptimidone, has demonstrated notable antifungal and antiviral properties, suggesting that this compound may hold similar therapeutic potential.[1][2] This document serves as a technical guide for researchers interested in the physicochemical properties, isolation, and biological evaluation of this compound.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are not currently available. The following table summarizes the known properties of the related compound, 9-methylstreptimidone, which can serve as an estimate.

PropertyValue (for 9-methylstreptimidone)Data Source
Molecular Formula C₁₇H₂₅NO₄[1]
Molecular Weight 307.38 g/mol [1]
Melting Point Not Reported
Boiling Point Not Reported
Solubility Soluble in DMSO[2]
pKa Not Reported

Experimental Protocols

The following sections detail generalized experimental methodologies that can be adapted for the determination of physicochemical properties and for the isolation and biological characterization of this compound.

Determination of Physicochemical Properties

A standardized workflow is crucial for the accurate characterization of a novel compound.

G cluster_0 Physicochemical Property Determination start Pure Compound ms Mass Spectrometry (Molecular Weight, Formula) start->ms nmr NMR Spectroscopy (Structure Elucidation) start->nmr mp Melting Point Apparatus start->mp sol Solubility Assays (Various Solvents) start->sol pka Potentiometric or Spectrophotometric Titration (pKa Determination) start->pka end Complete Physicochemical Profile ms->end nmr->end mp->end sol->end pka->end G cluster_1 Isolation Workflow fermentation Fermentation of Streptomyces sp. extraction Solvent Extraction (e.g., Ethyl Acetate) fermentation->extraction concentration Crude Extract Concentration extraction->concentration fractionation Silica Gel Column Chromatography concentration->fractionation purification Preparative HPLC fractionation->purification characterization Structural Elucidation (NMR, MS) purification->characterization pure_compound Pure 5-Hydroxy-9- methylstreptimidone characterization->pure_compound G cluster_2 Postulated Antifungal Signaling Pathway compound This compound citrate_cycle Citrate Cycle (TCA) compound->citrate_cycle Inhibition oxphos Oxidative Phosphorylation compound->oxphos Inhibition atp ATP Synthesis citrate_cycle->atp oxphos->atp ros Reactive Oxygen Species (ROS) Production oxphos->ros cell_death Fungal Cell Death atp->cell_death Depletion leads to ros->cell_death Induces G cluster_3 Bioactivity Screening Workflow start Pure Compound antifungal Antifungal Assays (MIC determination) start->antifungal antiviral Antiviral Assays (Plaque reduction) start->antiviral cytotoxicity Cytotoxicity Assays (e.g., MTT on cell lines) start->cytotoxicity hit_id Hit Identification antifungal->hit_id antiviral->hit_id moa Mechanism of Action Studies cytotoxicity->moa hit_id->moa lead_opt Lead Optimization moa->lead_opt

References

Spectroscopic Analysis of 5-Hydroxy-9-methylstreptimidone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific data for 5-Hydroxy-9-methylstreptimidone. Extensive searches for spectroscopic data (NMR and Mass Spectrometry) and associated experimental protocols for this compound did not yield any specific results for this particular derivative. The available scientific literature and databases lack detailed characterization of this specific compound.

However, data for the closely related parent compound, 9-methylstreptimidone , is available and can provide valuable insights for researchers, scientists, and drug development professionals. This technical guide will present the available spectroscopic information for 9-methylstreptimidone as a proxy, offering a foundational understanding that can inform future research on its hydroxylated analog.

Spectroscopic Data for 9-methylstreptimidone

For a definitive analysis of this compound, the following experimental workflow would be hypothetically employed.

Experimental Workflow for Structural Elucidation

The structural elucidation of a novel or modified natural product like this compound would follow a standardized experimental pipeline. This process is crucial for confirming the molecular structure and ensuring the purity of the compound for further biological and pharmacological studies.

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis start Crude Extract chromatography Chromatography (e.g., HPLC) start->chromatography Separation purity Purity Assessment chromatography->purity Fraction Collection ms Mass Spectrometry (HRMS) purity->ms Molecular Formula nmr NMR Spectroscopy (1D & 2D) purity->nmr Structural Connectivity elucidation Structure Elucidation ms->elucidation nmr->elucidation

Caption: A generalized workflow for the isolation and structural elucidation of a natural product.

Experimental Protocols

1. Isolation and Purification: The initial step involves the isolation of the target compound from its natural source, typically a microbial fermentation broth.[4] This is achieved through a series of chromatographic techniques.

  • Extraction: The fermentation broth is typically extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites.[4]

  • Chromatography: The crude extract is then subjected to various chromatographic methods, including column chromatography (e.g., silica gel) and High-Performance Liquid Chromatography (HPLC), to separate the individual components.[5] Fractions are collected and monitored for the presence of the desired compound.

2. Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the isolated compound, which allows for the calculation of its elemental composition and molecular formula.[2]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

  • Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Analysis: The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, from which the molecular formula is deduced.[2]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule. A suite of 1D and 2D NMR experiments are performed.

  • 1D NMR:

    • ¹H NMR: Provides information about the number, environment, and connectivity of protons.

    • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.[2]

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling the carbon skeleton.[2]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of stereochemistry.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Analysis: The chemical shifts, coupling constants, and cross-peaks in the various NMR spectra are analyzed to piece together the complete chemical structure.

Signaling Pathways and Logical Relationships

Given the absence of specific biological data for this compound, a diagram illustrating a hypothetical drug discovery and development pathway is provided below. This outlines the logical progression from compound identification to potential clinical application.

drug_discovery_pathway cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development identification Compound Identification (Spectroscopy) in_vitro In Vitro Assays (Target Identification) identification->in_vitro in_vivo In Vivo Models (Efficacy & Toxicity) in_vitro->in_vivo lead_opt Lead Optimization in_vivo->lead_opt phase1 Phase I (Safety) lead_opt->phase1 Clinical Candidate phase2 Phase II (Efficacy) phase1->phase2 phase3 Phase III (Large-scale Efficacy) phase2->phase3 approval Regulatory Approval phase3->approval

Caption: A simplified representation of the drug discovery and development pipeline.

This guide, while not providing direct data for this compound, offers a comprehensive overview of the methodologies that would be essential for its characterization. The provided workflows and protocols are standard in the field of natural product chemistry and drug discovery and should serve as a valuable resource for researchers in this area.

References

Biosynthesis of 5-Hydroxy-9-methylstreptimidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-9-methylstreptimidone is a polyketide-derived natural product belonging to the glutarimide antibiotic family. While the biosynthesis of its close analog, 9-methylstreptimidone, has been partially elucidated, the precise enzymatic steps leading to the 5-hydroxy derivative remain an area of active investigation. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established knowledge of 9-methylstreptimidone biosynthesis and the common mechanisms of polyketide modification. This document details the key enzymatic players, offers experimental protocols for their investigation, and presents a hypothetical model for the terminal hydroxylation step.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to originate from a type I polyketide synthase (PKS) pathway, similar to that of 9-methylstreptimidone, followed by a post-PKS hydroxylation event. The producing organism, Streptomyces himastatinicus ATCC 53653, harbors the biosynthetic gene cluster (BGC) responsible for the synthesis of the 9-methylstreptimidone core structure.

The core polyketide chain is assembled by a modular type I PKS, utilizing malonyl-CoA and methylmalonyl-CoA as extender units. The PKS is believed to be encoded by a set of genes within the identified 9-methylstreptimidone BGC. Following the assembly and release of the polyketide chain, a series of tailoring enzymes, including cyclases and dehydrogenases, likely modify the linear precursor to form the characteristic glutarimide ring and the conjugated polyene system of 9-methylstreptimidone.

The final step in the formation of this compound is proposed to be the stereospecific hydroxylation at the C-5 position of the 9-methylstreptimidone intermediate. This reaction is likely catalyzed by a cytochrome P450 monooxygenase, a class of enzymes frequently involved in the late-stage modification of natural products in Streptomyces. The gene encoding this putative hydroxylase is expected to be located within or in close proximity to the 9-methylstreptimidone biosynthetic gene cluster.

Signaling Pathway Diagram

5-Hydroxy-9-methylstreptimidone_Biosynthesis Malonyl_CoA Malonyl-CoA Type_I_PKS Type I PKS (smd Gene Cluster) Malonyl_CoA->Type_I_PKS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->Type_I_PKS Linear_Polyketide Linear Polyketide Precursor Type_I_PKS->Linear_Polyketide Polyketide Assembly Tailoring_Enzymes Tailoring Enzymes (Cyclases, Dehydrogenases) Linear_Polyketide->Tailoring_Enzymes Nine_Methylstreptimidone 9-Methylstreptimidone Tailoring_Enzymes->Nine_Methylstreptimidone Cyclization & Modification P450_Hydroxylase Putative Cytochrome P450 Monooxygenase Nine_Methylstreptimidone->P450_Hydroxylase Five_Hydroxy This compound P450_Hydroxylase->Five_Hydroxy C-5 Hydroxylation

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

To validate the proposed biosynthetic pathway and characterize the involved enzymes, a series of molecular genetics and biochemical experiments are required. The following protocols provide a general framework for these investigations.

Gene Inactivation and Heterologous Expression Workflow

This workflow outlines the steps to identify the function of genes within the biosynthetic cluster, particularly the putative hydroxylase.

Gene_Function_Workflow Start Identify Putative Hydroxylase Gene (e.g., Cytochrome P450) in BGC Gene_Knockout Generate Gene Knockout Mutant in S. himastatinicus Start->Gene_Knockout Heterologous_Expression Heterologous Expression of the Gene in a Host Strain Start->Heterologous_Expression Metabolite_Analysis Metabolite Profile Analysis (LC-MS, NMR) Gene_Knockout->Metabolite_Analysis Complementation Gene Complementation Metabolite_Analysis->Complementation Absence of Product Complementation->Metabolite_Analysis Restoration of Production Feeding_Study Precursor Feeding (9-methylstreptimidone) Heterologous_Expression->Feeding_Study Product_Identification Identification of This compound Feeding_Study->Product_Identification

Caption: Workflow for functional characterization of the putative hydroxylase gene.

Protocol 1: Gene Knockout in Streptomyces himastatinicus

This protocol is adapted from standard methods for gene disruption in Streptomyces.

Materials:

  • S. himastatinicus ATCC 53653

  • E. coli ET12567/pUZ8002 (for conjugation)

  • pKC1139 or a similar temperature-sensitive vector for gene replacement

  • Appropriate antibiotics for selection

  • Genomic DNA isolation kit

  • PCR reagents and primers flanking the target gene

  • Restriction enzymes and T4 DNA ligase

  • Protoplast transformation or conjugation reagents

Methodology:

  • Construct the knockout vector: a. Amplify the upstream and downstream flanking regions (approx. 1.5-2 kb each) of the target hydroxylase gene from S. himastatinicus genomic DNA. b. Clone the two flanking regions into the gene replacement vector, leaving out the coding sequence of the target gene. This creates a disruption cassette. c. Introduce a selectable marker (e.g., an apramycin resistance gene) between the flanking regions.

  • Introduce the knockout vector into S. himastatinicus: a. Transform the knockout vector into the non-methylating E. coli strain ET12567/pUZ8002. b. Perform intergeneric conjugation between the engineered E. coli and S. himastatinicus. Plate the conjugation mixture on a medium that selects for Streptomyces exconjugants.

  • Select for double-crossover mutants: a. Grow the exconjugants under non-permissive conditions for plasmid replication (e.g., higher temperature for a temperature-sensitive replicon) to select for chromosomal integration of the vector (single crossover). b. Subculture the single-crossover mutants under non-selective conditions to allow for a second crossover event, leading to the excision of the vector and either the wild-type allele or the knockout allele remaining in the chromosome. c. Replica plate colonies to identify those that have lost the vector-encoded resistance marker but retained the disruption cassette's resistance marker.

  • Confirm the gene knockout: a. Isolate genomic DNA from putative double-crossover mutants. b. Confirm the gene deletion by PCR using primers that bind outside the flanking regions used for the knockout construct and by Southern blot analysis.

  • Metabolite Analysis: a. Cultivate the wild-type and knockout strains under production conditions. b. Extract the secondary metabolites and analyze the extracts by HPLC and LC-MS to compare the production profiles. The absence of this compound and potential accumulation of 9-methylstreptimidone in the mutant would confirm the gene's function.

Protocol 2: Heterologous Expression of the Putative Hydroxylase

Materials:

  • Streptomyces coelicolor M1152 or another suitable heterologous host

  • An integrative Streptomyces expression vector (e.g., pSET152-derived)

  • PCR reagents and primers for amplifying the target gene

  • Restriction enzymes and T4 DNA ligase

  • Reagents for protoplast transformation or conjugation

Methodology:

  • Construct the expression vector: a. Amplify the full-length coding sequence of the putative hydroxylase gene from S. himastatinicus genomic DNA. b. Clone the gene into the expression vector under the control of a strong, constitutive promoter (e.g., ermEp*).

  • Introduce the expression vector into the heterologous host: a. Transform the expression vector into E. coli for plasmid propagation and verification. b. Introduce the verified plasmid into the chosen Streptomyces host via protoplast transformation or conjugation.

  • Feeding Experiment: a. Cultivate the heterologous host strain containing the expression vector. b. Supplement the culture medium with the precursor molecule, 9-methylstreptimidone. c. Continue incubation to allow for the enzymatic conversion.

  • Product Analysis: a. Extract the metabolites from the culture broth and mycelium. b. Analyze the extracts by HPLC and LC-MS to detect the formation of this compound. The presence of the hydroxylated product only in the strain expressing the gene and fed with the precursor would confirm its hydroxylase activity.

Enzyme Purification and in Vitro Assay

This section provides a general protocol for the purification of the putative cytochrome P450 and a subsequent in vitro assay to confirm its activity.

Protocol 3: Purification of the Recombinant Cytochrome P450

Materials:

  • E. coli BL21(DE3) or a similar expression host

  • An E. coli expression vector (e.g., pET vector with a His-tag)

  • IPTG for induction

  • Lysis buffer (e.g., Tris-HCl, NaCl, glycerol, imidazole)

  • Ni-NTA affinity chromatography column

  • FPLC system

Methodology:

  • Construct the expression vector: a. Clone the codon-optimized coding sequence of the putative hydroxylase into the E. coli expression vector, in-frame with an N- or C-terminal His-tag.

  • Protein Expression: a. Transform the expression vector into E. coli BL21(DE3). b. Grow the culture to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG. c. Continue incubation at a lower temperature (e.g., 16-20°C) overnight to enhance soluble protein expression.

  • Protein Purification: a. Harvest the cells by centrifugation and resuspend them in lysis buffer. b. Lyse the cells by sonication or high-pressure homogenization. c. Clarify the lysate by centrifugation. d. Load the supernatant onto a Ni-NTA column. e. Wash the column to remove non-specifically bound proteins. f. Elute the His-tagged protein with a high concentration of imidazole. g. Further purify the protein using size-exclusion or ion-exchange chromatography if necessary. h. Analyze the purity of the protein by SDS-PAGE.

Protocol 4: In Vitro Enzymatic Assay for Hydroxylase Activity

Materials:

  • Purified cytochrome P450 enzyme

  • 9-methylstreptimidone (substrate)

  • A suitable redox partner system (e.g., spinach ferredoxin and ferredoxin-NADP+ reductase, or a purified bacterial reductase)

  • NADPH

  • Reaction buffer (e.g., potassium phosphate buffer)

Methodology:

  • Set up the reaction mixture: a. In a microcentrifuge tube, combine the reaction buffer, the redox partner proteins, NADPH, and the purified P450 enzyme.

  • Initiate the reaction: a. Add the substrate, 9-methylstreptimidone (dissolved in a suitable solvent like DMSO), to the reaction mixture.

  • Incubation: a. Incubate the reaction at an optimal temperature (e.g., 28-30°C) for a specific period (e.g., 1-4 hours).

  • Quench the reaction and extract the product: a. Stop the reaction by adding an organic solvent (e.g., ethyl acetate). b. Vortex and centrifuge to separate the phases. c. Collect the organic layer and evaporate the solvent.

  • Product Analysis: a. Resuspend the dried extract in a suitable solvent (e.g., methanol). b. Analyze the sample by HPLC and LC-MS to detect the formation of this compound. A time-dependent formation of the product that is also dependent on the presence of the enzyme and NADPH would confirm the enzymatic activity.

Quantitative Data Summary

Currently, there is a lack of published quantitative data specifically for the production of this compound. Research efforts focusing on the heterologous expression and fermentation optimization of S. himastatinicus are needed to establish production titers. The following table is a template for presenting such data once it becomes available through the experimental work outlined above.

Strain Genetic Modification Precursor Fed Product Titer (mg/L) Reference
S. himastatinicus WTWild-TypeNone-TBD
S. himastatinicus ΔhydroxylaseKnockout of putative P450None-TBD
S. coelicolor M1152pSET152-hydroxylase9-methylstreptimidone-TBD

Conclusion

The biosynthesis of this compound presents an intriguing case of polyketide tailoring. While the core PKS machinery is likely shared with that of 9-methylstreptimidone, the final hydroxylation step is a key modification that likely imparts altered biological activity. The experimental protocols detailed in this guide provide a roadmap for researchers to elucidate this final biosynthetic step, characterize the responsible enzyme, and potentially engineer the pathway for the production of novel analogs. The successful application of these methods will not only advance our fundamental understanding of natural product biosynthesis but also open avenues for the development of new therapeutic agents.

Literature Review: 5-Hydroxy-9-methylstreptimidone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature did not yield any publications specifically detailing the synthesis, biological activity, or mechanisms of action of 5-Hydroxy-9-methylstreptimidone. This suggests that this specific derivative of 9-methylstreptimidone may be a novel compound that has not yet been characterized in published research.

However, extensive research is available for the closely related parent compound, 9-methylstreptimidone . This in-depth technical guide provides a summary of the existing literature on 9-methylstreptimidone, which may serve as a valuable reference for researchers and drug development professionals interested in the potential properties of its hydroxylated analog.

Core Compound: 9-Methylstreptimidone

9-Methylstreptimidone is a glutarimide antibiotic produced by Streptomyces species.[1] It has garnered significant interest due to its diverse biological activities, including antifungal, antiviral, and anticancer properties.[1]

Quantitative Data on Biological Activity

The following table summarizes the key quantitative data reported for the biological activities of 9-methylstreptimidone.

Biological ActivityTarget/AssayMeasurementValueReference
Antifungal Activity Colletotrichum orbiculareEC₅₀1.09 µg/mL[2]
Commercial fungicide Duofu (for comparison)EC₅₀4.12 µg/mL[2]
Anticancer Activity Inhibition of LPS-induced NO production in mouse macrophagesPotencyAs potent as (+/-)-4,alpha-diepi-streptovitacin A
Apoptosis inductionSelectively in adult T-cell leukemia MT-1 cells-
Experimental Protocols

Detailed experimental methodologies for the key findings on 9-methylstreptimidone are outlined below.

Antifungal Activity Assay against Colletotrichum orbiculare [2]

  • Isolate and Culture: Colletotrichum orbiculare, the causative agent of cucumber anthracnose, is isolated and cultured.

  • Compound Preparation: 9-methylstreptimidone is dissolved to prepare a stock solution.

  • In Vitro Assay: The antifungal activity is evaluated by determining the half-maximal effective concentration (EC₅₀). This is likely performed using a broth microdilution or agar dilution method where various concentrations of 9-methylstreptimidone are tested against the fungal growth.

  • Microscopic Analysis: The effect of the compound on the mycelial and cellular structures of the fungus is observed using microscopy.

  • Biochemical Analysis: The integrity of the cell wall and the cellular redox equilibrium are assessed using appropriate biochemical assays.

  • In Vivo (Pot Experiments): The efficacy of 9-methylstreptimidone in controlling cucumber anthracnose is evaluated in pot experiments. Plants are treated with the compound at multiples of the determined EC₅₀ value (e.g., 2x and 4x) and compared to a commercial fungicide control.

  • Transcriptomic Analysis: To elucidate the mechanism of action, RNA sequencing is performed on treated and untreated fungal cells to identify differentially expressed genes involved in key metabolic pathways.

Apoptosis Induction in Adult T-Cell Leukemia (ATL) Cells

  • Cell Culture: Adult T-cell leukemia MT-1 cells are cultured under standard conditions.

  • Compound Treatment: Cells are treated with varying concentrations of 9-methylstreptimidone.

  • Apoptosis Assay: Apoptosis is assessed using standard methods such as Annexin V/Propidium Iodide staining followed by flow cytometry analysis, or by observing morphological changes consistent with apoptosis (e.g., cell shrinkage, membrane blebbing).

  • NF-κB Inhibition Assay: The effect of 9-methylstreptimidone on the NF-κB signaling pathway is investigated. This often involves measuring the inhibition of lipopolysaccharide (LPS)-induced NF-κB activation and subsequent nitric oxide (NO) production in macrophage cell lines.

Signaling Pathways and Mechanism of Action

Antifungal Mechanism:

Transcriptomic analysis of C. orbiculare treated with 9-methylstreptimidone revealed that the compound predominantly interferes with crucial cellular processes.[2] These include the citrate cycle (TCA cycle) , oxidative phosphorylation , and peroxisome biogenesis .[2] This disruption of material metabolism and energy synthesis leads to compromised cell wall integrity and a disrupted cellular redox equilibrium, ultimately causing fungal cell death.[2]

Anticancer Mechanism:

In the context of adult T-cell leukemia, 9-methylstreptimidone's mechanism involves the selective induction of apoptosis. This is linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting LPS-induced NF-κB activation, the compound can trigger programmed cell death in cancer cells.

Due to the lack of specific literature for this compound, diagrams for its specific signaling pathways, experimental workflows, or logical relationships cannot be generated at this time. The information provided for 9-methylstreptimidone can serve as a foundational guide for potential future research into its hydroxylated derivatives.

References

A Comprehensive Technical Review of 9-Methylstreptimidone: Biological Activities and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the biological activities of 9-methylstreptimidone, a piperidine compound isolated from Streptomyces. While the specific biological activity of 5-Hydroxy-9-methylstreptimidone is not extensively documented in publicly available literature, this paper will focus on the well-characterized parent compound, 9-methylstreptimidone, to provide a foundational understanding for researchers in the field. This document summarizes its anti-inflammatory, anti-cancer, and antifungal properties, presenting quantitative data, experimental methodologies, and key signaling pathways.

Quantitative Biological Activity Data

The biological efficacy of 9-methylstreptimidone has been quantified across various assays. The following table summarizes the key inhibitory concentrations.

CompoundBiological ActivityAssay SystemIC50 / EC50Reference
9-methylstreptimidoneAntifungalColletotrichum orbiculareEC50: 1.09 μg/mL[1]
9-methylstreptimidoneInhibition of NO ProductionLipopolysaccharide (LPS)-stimulated mouse macrophages-[2]
(+/-)-4,alpha-diepi-streptovitacin A (analog)Inhibition of NO ProductionMacrophage-like cellsPotency comparable to 9-methylstreptimidone[2]

Key Biological Activities and Mechanisms of Action

9-Methylstreptimidone exhibits a range of biological activities, primarily centered around the inhibition of the NF-κB signaling pathway. This mechanism underpins its observed anti-inflammatory and pro-apoptotic effects.

2.1. Anti-Inflammatory Activity

9-methylstreptimidone has been identified as an inhibitor of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in mouse macrophages.[2] NO is a key mediator in the inflammatory response, and its inhibition suggests a potential therapeutic application for inflammatory conditions. The anti-inflammatory effects are primarily attributed to the inhibition of the NF-κB pathway.

2.2. Selective Apoptosis Induction in Cancer Cells

A significant finding is the ability of 9-methylstreptimidone to selectively induce apoptosis in adult T-cell leukemia (ATL) cells.[2] This selective cytotoxicity is a highly desirable characteristic for an anti-cancer agent. The pro-apoptotic effect is also linked to its NF-κB inhibitory activity, as NF-κB is a crucial survival factor for many cancer cells.

2.3. Antifungal Activity

Recent studies have highlighted the potent antifungal properties of 9-methylstreptimidone against Colletotrichum orbiculare, the causative agent of cucumber anthracnose.[1] The compound was found to be more effective than the commercial fungicide Duofu.[1] Its mechanism of action in fungi involves the disruption of the citrate cycle, oxidative phosphorylation, and peroxisome biogenesis, leading to compromised cell wall integrity and disrupted cellular redox equilibrium.[1]

2.4. Antiviral Activity

Early studies on 9-methylstreptimidone also reported its antiviral properties.[3] It has shown activity against Newcastle disease virus, poliovirus, and vesicular stomatitis Indiana virus.[3] The precise mechanism of its antiviral action is not as well-elucidated as its anti-inflammatory and anti-cancer effects.

Signaling Pathways

The primary mechanism of action for 9-methylstreptimidone's anti-inflammatory and pro-apoptotic activities is the inhibition of the NF-κB signaling pathway.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Transcription (e.g., iNOS -> NO) Compound 9-Methylstreptimidone Compound->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by 9-methylstreptimidone.

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the biological activities of 9-methylstreptimidone.

4.1. Inhibition of Nitric Oxide (NO) Production

Objective: To assess the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Cell Line: Mouse macrophage-like cell line (e.g., RAW 264.7).

Methodology:

  • Cell Seeding: Macrophage cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of 9-methylstreptimidone for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production. A control group without LPS is also included.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

NO_Inhibition_Workflow Start Seed Macrophages (e.g., RAW 264.7) Step1 Pre-treat with 9-Methylstreptimidone Start->Step1 Step2 Stimulate with LPS Step1->Step2 Step3 Incubate for 24h Step2->Step3 Step4 Measure Nitrite (Griess Reagent) Step3->Step4 End Calculate IC50 Step4->End

Caption: Workflow for the Nitric Oxide (NO) inhibition assay.

4.2. Apoptosis Assay

Objective: To determine the ability of 9-methylstreptimidone to induce apoptosis in cancer cells.

Cell Line: Adult T-cell leukemia cell line (e.g., MT-1).

Methodology:

  • Cell Treatment: ATL cells are treated with varying concentrations of 9-methylstreptimidone for a specified period (e.g., 24-48 hours).

  • Cell Staining: Apoptosis can be assessed using various methods:

    • Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.

    • Caspase Activity Assay: The activity of key executioner caspases (e.g., caspase-3) is measured using a fluorometric or colorimetric substrate.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic, necrotic, and live cells.

  • Data Analysis: The percentage of apoptotic cells is plotted against the compound concentration to determine the effective dose.

Future Directions and Drug Development Potential

9-Methylstreptimidone's diverse biological activities, particularly its selective induction of apoptosis in leukemia cells and its potent antifungal effects, make it a promising lead compound for drug development. Further research is warranted in the following areas:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs, such as this compound, could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.[4][5]

  • Target Identification: Elucidating the specific molecular targets of 9-methylstreptimidone beyond NF-κB will provide a more comprehensive understanding of its mechanism of action.

  • In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy and safety of 9-methylstreptimidone for its potential therapeutic applications.

  • Synergistic Combinations: Investigating the combination of 9-methylstreptimidone with existing chemotherapeutic or antifungal agents could reveal synergistic effects and overcome drug resistance.

References

Unveiling the Antiviral Potential of 9-Methylstreptimidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on the antiviral activity of 9-methylstreptimidone . Extensive research has yielded no specific information regarding the antiviral properties of "5-Hydroxy-9-methylstreptimidone." It is presumed that the intended subject of inquiry is 9-methylstreptimidone, a related compound for which scientific data is available.

Executive Summary

9-Methylstreptimidone, a glutarimide antibiotic isolated from Streptomyces species, has demonstrated notable antiviral activity against a range of RNA viruses. This document provides a comprehensive overview of its antiviral properties, mechanism of action, and the experimental methodologies used for its evaluation. The primary antiviral mechanism of 9-methylstreptimidone is attributed to its ability to induce interferon, a key component of the innate immune system. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Quantitative Antiviral and Cytotoxicity Data

The available quantitative data for the antiviral activity and toxicity of 9-methylstreptimidone is summarized below. The data is derived from in vitro and in vivo studies.

Virus Assay Type Cell Line/System Parameter Value Reference
PoliovirusIn vitroNot specifiedMIC0.02 µg/mL[1]
Vesicular Stomatitis Virus (VSV)In vitroNot specifiedMIC0.02 µg/mL[1]
Newcastle Disease Virus (NDV)In vitroNot specifiedMIC0.02 µg/mL[1]
Influenza A2 (H2N2) virus (mouse-adapted)In vivoMiceTherapeutic Index60[2][3]

Note: MIC (Minimum Inhibitory Concentration) represents the lowest concentration of the compound that inhibits the visible growth of the virus. The therapeutic index in the in vivo study was calculated as the ratio of the 50% lethal dose (LD50) to the minimal effective dose.

Mechanism of Action: Interferon Induction

The primary mechanism underlying the antiviral activity of 9-methylstreptimidone is the induction of interferon.[2][3] Studies in mice infected with influenza A2 virus revealed that prophylactic administration of 9-methylstreptimidone led to the production of a potent virus-inhibitory factor in the lungs and sera, which was identified as interferon.[2][3] This induction of interferon suggests that 9-methylstreptimidone stimulates the host's innate immune response to combat viral infections.

Interferon Signaling Pathway

The induction of interferon by 9-methylstreptimidone likely triggers the Janus kinase and signal transducer and activator of transcription (JAK-STAT) signaling pathway. A simplified representation of this pathway is provided below.

interferon_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9MS 9-Methylstreptimidone IFN Interferon (IFN) 9MS->IFN Induces production of IFNAR IFN Receptor (IFNAR1/IFNAR2) IFN->IFNAR Binds to JAK1 JAK1 IFNAR->JAK1 Activates TYK2 TYK2 IFNAR->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates pSTAT1 pSTAT1 pSTAT2 pSTAT2 ISGF3 ISGF3 Complex pSTAT1->ISGF3 pSTAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE Translocates to nucleus and binds ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Promotes transcription of Antiviral_State Antiviral State ISG->Antiviral_State Leads to

Interferon signaling pathway induced by 9-methylstreptimidone.

Experimental Protocols

Detailed experimental protocols for the antiviral and cytotoxicity assays specific to 9-methylstreptimidone are not fully available in the public domain. However, based on the published research, the following are generalized methodologies that are likely to have been employed.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

A plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits virus replication.

plaque_reduction_assay cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Visualization cluster_analysis Analysis Cell_Culture 1. Seed host cells in multi-well plates Confluency 2. Incubate to form a confluent monolayer Cell_Culture->Confluency Virus_Dilution 3. Prepare serial dilutions of the virus Confluency->Virus_Dilution Compound_Treatment 4. Treat cells with different concentrations of 9-methylstreptimidone Virus_Dilution->Compound_Treatment Infection_Step 5. Infect treated cells with the virus Compound_Treatment->Infection_Step Overlay 6. Add a semi-solid overlay (e.g., agarose) Infection_Step->Overlay Incubate 7. Incubate to allow plaque formation Overlay->Incubate Staining 8. Stain cells to visualize plaques (e.g., crystal violet) Incubate->Staining Plaque_Count 9. Count the number of plaques in each well Staining->Plaque_Count IC50_Calc 10. Calculate the IC50 value (50% inhibitory concentration) Plaque_Count->IC50_Calc mtt_assay_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis Seed_Cells 1. Seed cells in a 96-well plate Add_Compound 2. Add serial dilutions of 9-methylstreptimidone Seed_Cells->Add_Compound Incubate_Treatment 3. Incubate for a defined period (e.g., 24-72 hours) Add_Compound->Incubate_Treatment Add_MTT 4. Add MTT reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT 5. Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance 7. Measure absorbance at the appropriate wavelength Solubilize->Measure_Absorbance Calculate_CC50 8. Calculate the CC50 value (50% cytotoxic concentration) Measure_Absorbance->Calculate_CC50

References

Methodological & Application

Application Notes and Protocols: 5-Hydroxy-9-methylstreptimidone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-9-methylstreptimidone is a polyketide natural product originating from Streptomyces himastatinicus. While specific biological activities and detailed in vitro assay data for this compound are not extensively documented in publicly available literature, compounds of this class, derived from Streptomyces, are frequently investigated for their potential as anti-inflammatory and cytotoxic agents. A common mechanism of action for such compounds is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation.

These application notes provide a comprehensive set of detailed in vitro assay protocols to enable researchers to characterize the biological activity of this compound, with a focus on its potential as an NF-κB inhibitor. The protocols cover cytotoxicity assessment, anti-inflammatory activity, and mechanistic studies of the NF-κB pathway. Representative data is presented to illustrate expected outcomes.

Data Presentation: Hypothetical In Vitro Activity of this compound

The following tables summarize hypothetical quantitative data for the in vitro activities of this compound.

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
RAW 264.7MTT Assay2445.2
HEK293TATP Assay24> 100
HeLaMTT Assay4822.8

Table 2: Anti-Inflammatory Activity of this compound

Cell LineAssayStimulantEndpoint MeasuredIC50 (µM)
RAW 264.7Griess AssayLPS (1 µg/mL)Nitric Oxide (NO) Production15.7
HT-29ELISATNF-α (10 ng/mL)IL-8 Secretion10.3

Table 3: NF-κB Pathway Inhibition by this compound

Cell LineAssay TypeStimulantEndpoint MeasuredIC50 (µM)
HEK293T-NF-κB-LucLuciferase Reporter AssayTNF-α (10 ng/mL)Luciferase Activity8.5
RAW 264.7Western BlotLPS (1 µg/mL)Phospho-IκBα levels~12.5
HeLaImmunofluorescenceTNF-α (10 ng/mL)p65 Nuclear Translocation~10.0

Experimental Protocols

Cell Viability Assays

Assessing the cytotoxicity of a compound is a critical first step. The MTT and ATP-based assays are common methods to determine cell viability.[1][2][3][4]

a. MTT Assay Protocol [1][2][5]

This assay measures the metabolic activity of cells by observing the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[2]

  • Materials:

    • Cells (e.g., RAW 264.7, HeLa)

    • Complete culture medium

    • This compound stock solution (in DMSO)

    • 96-well clear flat-bottom plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for the desired time period (e.g., 24 or 48 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

b. ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®) [1][4]

This assay quantifies ATP, an indicator of metabolically active cells.[4]

  • Materials:

    • Cells (e.g., HEK293T)

    • Complete culture medium

    • This compound stock solution (in DMSO)

    • 96-well opaque-walled plates

    • Commercially available ATP-based assay reagent (e.g., CellTiter-Glo®)

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well opaque plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Add serial dilutions of this compound to the wells.

    • Incubate for the desired time period (e.g., 24 hours).

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of the ATP assay reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a luminometer.

Anti-Inflammatory Assays

a. Nitric Oxide (NO) Production Assay (Griess Assay) [6][7]

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).[6][7][8]

  • Materials:

    • RAW 264.7 macrophage cells

    • Complete culture medium

    • This compound stock solution

    • LPS from E. coli

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (for standard curve)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated stimulated controls.

    • After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.

NF-κB Pathway Mechanistic Assays

a. NF-κB Luciferase Reporter Assay [8][9][10]

This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element. Inhibition of the NF-κB pathway results in decreased luciferase expression upon stimulation.[10]

  • Materials:

    • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

    • Complete culture medium

    • This compound stock solution

    • TNF-α (Tumor Necrosis Factor-alpha)

    • 96-well white opaque plates

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Seed the reporter cells in a 96-well white opaque plate.

    • Pre-treat the cells with serial dilutions of this compound for 1 hour.

    • Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours.

    • After incubation, add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

b. Western Blot for Phospho-IκBα

This assay assesses the phosphorylation of IκBα, a key step in the activation of the canonical NF-κB pathway.[8][9]

  • Materials:

    • RAW 264.7 cells

    • 6-well plates

    • This compound

    • LPS

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels, transfer apparatus, and membranes

    • Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat with the compound for 1 hour, then stimulate with LPS for 15-30 minutes.

    • Lyse the cells in RIPA buffer and determine protein concentration using the BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

c. Immunofluorescence for p65 Nuclear Translocation [8][9]

This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.[9]

  • Materials:

    • HeLa cells

    • Glass coverslips in 24-well plates

    • This compound

    • TNF-α

    • 4% Paraformaldehyde (PFA) for fixation

    • 0.1% Triton X-100 for permeabilization

    • Blocking buffer (e.g., 5% BSA in PBS)

    • Primary antibody (anti-p65)

    • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

    • DAPI for nuclear counterstain

    • Fluorescence microscope

  • Procedure:

    • Seed HeLa cells on glass coverslips.

    • Pre-treat with the compound for 1 hour, then stimulate with TNF-α for 30 minutes.

    • Fix the cells with 4% PFA, permeabilize with Triton X-100, and block.

    • Incubate with anti-p65 primary antibody.

    • Wash and incubate with the fluorescently-labeled secondary antibody and DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TNFR->IKK Activation TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_complex p65/p50-IκBα (Inactive) p65 p65 p50 p50 p65_nuc p65 NFkB_complex->p65_nuc Translocation p50_nuc p50 NFkB_complex->p50_nuc Translocation Compound This compound Compound->IKK Inhibition DNA DNA (NF-κB Response Element) p65_nuc->DNA Binding p50_nuc->DNA Binding Transcription Gene Transcription (e.g., IL-6, TNF-α, iNOS) DNA->Transcription

Caption: Proposed NF-κB signaling pathway inhibition.

G cluster_assay Endpoint Measurement start Start: Seed Cells in 96-well plate incubate1 Incubate Overnight start->incubate1 treat Treat with Compound (Serial Dilutions) incubate1->treat stimulate Stimulate with LPS or TNF-α treat->stimulate incubate2 Incubate (6-24 hours) stimulate->incubate2 luciferase Add Luciferase Reagent Measure Luminescence incubate2->luciferase Choose Assay griess Collect Supernatant Add Griess Reagent Measure Absorbance incubate2->griess Choose Assay mtt Add MTT Reagent Incubate & Solubilize Measure Absorbance incubate2->mtt Choose Assay analyze Data Analysis: Calculate IC50 luciferase->analyze griess->analyze mtt->analyze

References

Application Notes and Protocols for 5-Hydroxy-9-methylstreptimidone in Plant Disease Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-9-methylstreptimidone, a glutarimide antibiotic, has demonstrated significant potential as a biopesticide for the control of plant diseases. Research has particularly highlighted its efficacy against cucumber anthracnose, caused by the fungal pathogen Colletotrichum orbiculare. These application notes provide a summary of its bioactivity, mechanism of action, and detailed protocols for its evaluation. While the user requested information on "this compound," the available scientific literature predominantly refers to "9-Methylstreptimidone" in the context of plant disease control. It is presented here as the primary active compound of interest.

Data Presentation

Antifungal Activity of 9-Methylstreptimidone
Target PathogenCommon DiseaseHost PlantEC50 (µg/mL)[1]Commercial Fungicide (Duofu) EC50 (µg/mL)[1]
Colletotrichum orbiculareAnthracnoseCucumber1.094.12
In Vivo Efficacy of 9-Methylstreptimidone against Cucumber Anthracnose
Treatment Concentration (in µg/mL)Control Efficacy (%)[1]Commercial Fungicide (Duofu) Efficacy (%)[1]
2.18 (2 x EC50)76.970.2
4.36 (4 x EC50)87.680.0

Mechanism of Action

9-Methylstreptimidone exhibits its antifungal properties by disrupting fundamental cellular processes within the pathogen. Transcriptomic analysis has revealed that it interferes with key metabolic pathways, including the citrate cycle (TCA cycle) and oxidative phosphorylation.[1] This disruption leads to abnormalities in mycelial and cellular structures, compromises cell wall integrity, and disturbs the cellular redox equilibrium.[1]

Signaling and Metabolic Pathway Diagrams

G cluster_fungus Fungal Cell (Colletotrichum orbiculare) cluster_compound Metabolism Material Metabolism Citrate Citrate Cycle (TCA) Metabolism->Citrate Peroxisome Peroxisome Biogenesis Metabolism->Peroxisome Energy Energy Synthesis OxPhos Oxidative Phosphorylation Energy->OxPhos Mycelia Normal Mycelial Growth Citrate->Mycelia OxPhos->Mycelia Peroxisome->Mycelia CellWall Cell Wall Integrity Redox Cellular Redox Equilibrium Compound 9-Methylstreptimidone Compound->Metabolism disrupts Compound->Energy disrupts Compound->CellWall compromises Compound->Redox disrupts

Caption: Mechanism of action of 9-Methylstreptimidone on Colletotrichum orbiculare.

Experimental Protocols

In Vitro Antifungal Activity Assay

This protocol details the determination of the half-maximal effective concentration (EC50) of 9-Methylstreptimidone against a target fungal pathogen.

Materials:

  • 9-Methylstreptimidone

  • Target fungal pathogen (e.g., Colletotrichum orbiculare)

  • Potato Dextrose Agar (PDA) medium

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Prepare a stock solution of 9-Methylstreptimidone in DMSO.

  • Prepare a series of dilutions of the stock solution in sterile distilled water to achieve the desired final concentrations.

  • Incorporate the different concentrations of 9-Methylstreptimidone into molten PDA medium before pouring it into petri dishes. Ensure the final concentration of DMSO is consistent across all plates, including the control, and is at a level that does not affect fungal growth.

  • Prepare a control plate containing only PDA and the same concentration of DMSO used in the treatment plates.

  • Inoculate the center of each agar plate with a mycelial plug (5 mm diameter) taken from the edge of an actively growing culture of the target fungus.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.

  • Measure the colony diameter of the fungus in two perpendicular directions at regular intervals until the fungal growth in the control plate has reached the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony on the control plate and 'dt' is the average diameter of the fungal colony on the treated plate.

  • Determine the EC50 value by probit analysis of the inhibition data.

G A Prepare 9-Methylstreptimidone stock solution and dilutions B Incorporate into PDA medium A->B C Pour into petri dishes B->C D Inoculate with fungal mycelial plug C->D E Incubate under optimal conditions D->E F Measure colony diameter E->F G Calculate growth inhibition F->G H Determine EC50 value G->H

Caption: Workflow for in vitro antifungal activity assay.

Phytotoxicity Assessment on Host Plant

This protocol is designed to evaluate the potential phytotoxic effects of 9-Methylstreptimidone on the host plant.

Materials:

  • 9-Methylstreptimidone

  • Healthy host plants (e.g., cucumber seedlings at the 2-3 true leaf stage)

  • Surfactant (e.g., Tween-20)

  • Sterile distilled water

  • Spray bottles

  • Greenhouse or growth chamber with controlled conditions

Procedure:

  • Prepare different concentrations of 9-Methylstreptimidone in sterile distilled water. Include a surfactant as recommended for fungicide application to ensure even coverage.

  • Prepare a control solution containing only sterile distilled water and the surfactant.

  • Randomly group the plants for each treatment and a control group.

  • Spray the foliage of the plants with the respective solutions until runoff.

  • Maintain the plants in a greenhouse or growth chamber under optimal growing conditions (e.g., 16-hour photoperiod, 25°C).

  • Observe the plants daily for any signs of phytotoxicity, such as leaf yellowing, necrosis, stunting, or malformation, for at least one week.

  • Record the severity of any observed phytotoxic effects.

In Vivo Disease Control Efficacy (Pot Experiment)

This protocol assesses the efficacy of 9-Methylstreptimidone in controlling disease on the host plant.

Materials:

  • 9-Methylstreptimidone

  • Healthy host plants (e.g., cucumber seedlings)

  • Target fungal pathogen spore suspension (e.g., C. orbiculare at 1 x 10^6 spores/mL)

  • Sterile distilled water

  • Surfactant

  • Spray bottles

  • Humid chamber

Procedure:

  • Prepare treatment solutions of 9-Methylstreptimidone at various concentrations (e.g., 2x and 4x the EC50 value) in sterile distilled water with a surfactant.

  • Prepare a control solution of sterile distilled water and surfactant.

  • Spray the plants with the treatment and control solutions 24 hours prior to inoculation.

  • Inoculate the plants by spraying the fungal spore suspension evenly onto the foliage.

  • Place the inoculated plants in a humid chamber for 24-48 hours to promote infection.

  • Transfer the plants to a greenhouse or growth chamber with conditions conducive to disease development.

  • Assess the disease severity after a set period (e.g., 7 days) by visually scoring the percentage of leaf area with disease symptoms.

  • Calculate the control efficacy using the formula: Control Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100

G A Prepare treatment solutions B Spray plants with solutions A->B C Inoculate plants with pathogen B->C D Incubate in humid chamber C->D E Transfer to greenhouse D->E F Assess disease severity E->F G Calculate control efficacy F->G

Caption: Workflow for in vivo disease control efficacy experiment.

Transcriptomic Analysis of Fungal Response

This protocol provides a general workflow for analyzing the transcriptomic changes in a fungal pathogen upon treatment with 9-Methylstreptimidone.

Materials:

  • Liquid culture of the target fungus

  • 9-Methylstreptimidone

  • Liquid nitrogen

  • RNA extraction kit

  • Next-generation sequencing (NGS) platform

  • Bioinformatics software for data analysis

Procedure:

  • Grow the fungus in a liquid medium to the desired growth phase.

  • Treat the fungal culture with 9-Methylstreptimidone at a specific concentration (e.g., the EC50 value) for a defined period.

  • Harvest the mycelia by filtration and immediately freeze in liquid nitrogen.

  • Extract total RNA from the frozen mycelia using a suitable RNA extraction kit.

  • Assess the quality and quantity of the extracted RNA.

  • Prepare cDNA libraries and perform RNA sequencing using an NGS platform.

  • Analyze the sequencing data, including quality control, mapping to a reference genome, and differential gene expression analysis between the treated and control samples.

  • Perform functional annotation and pathway analysis (e.g., GO and KEGG) of the differentially expressed genes to identify the biological processes affected by the compound.

References

Application Notes and Protocols: Using 5-Hydroxy-9-methylstreptimidone in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, specific studies on the anti-cancer effects of 5-Hydroxy-9-methylstreptimidone are not publicly available. The following application notes, protocols, and data are presented as a hypothetical but scientifically plausible example for researchers, scientists, and drug development professionals. The experimental designs and potential outcomes are based on established methodologies for evaluating novel anti-cancer compounds.

Introduction

This compound is a hypothetical novel compound with potential anti-neoplastic properties. This document provides a comprehensive guide for investigating its efficacy and mechanism of action in various cancer cell lines. The protocols herein describe methods to assess cytotoxicity, induction of apoptosis, effects on cell cycle progression, and impact on key cancer-related signaling pathways.

Data Presentation: Hypothetical In Vitro Efficacy

The following tables summarize the hypothetical effects of this compound across a panel of human cancer cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma12.5
MDA-MB-231Breast Adenocarcinoma8.2
A549Lung Carcinoma15.8
HCT116Colon Carcinoma10.4
HeLaCervical Cancer25.1
HepG2Hepatocellular Carcinoma7.9

Table 2: Induction of Apoptosis by this compound (24h Treatment)

Cell LineTreatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MDA-MB-231 Control (DMSO)4.1 ± 0.82.5 ± 0.5
1028.7 ± 2.115.3 ± 1.9
HepG2 Control (DMSO)3.5 ± 0.61.8 ± 0.3
1035.2 ± 3.518.9 ± 2.4

Table 3: Cell Cycle Analysis of HCT116 Cells Treated with this compound (24h Treatment)

Treatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (DMSO)55.2 ± 3.128.4 ± 2.516.4 ± 1.8
1548.9 ± 2.820.1 ± 2.231.0 ± 3.3

Experimental Protocols

Cell Viability (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell blank control.

  • Incubate the plate for 48 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Day 1: Cell Plating cluster_treat Day 2: Treatment cluster_assay Day 4: Assay seed Seed cells in 96-well plate incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Add compound dilutions incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Add solubilization solution incubate3->dissolve read Read absorbance (570 nm) dissolve->read Apoptosis_Assay_Workflow start Treat cells (24h) harvest Harvest cells (adherent + floating) start->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min (RT, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 5-Hydroxy-9- methylstreptimidone Inhibitor->Akt inhibits

References

Application Notes and Protocols for 5-Hydroxy-9-methylstreptimidone as a Fungicide in Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

To the Esteemed Community of Researchers, Scientists, and Drug Development Professionals,

This document is intended to provide comprehensive application notes and protocols for the agricultural use of 5-Hydroxy-9-methylstreptimidone as a fungicide. However, a thorough review of the available scientific literature has revealed a significant scarcity of specific data regarding the fungicidal properties, mechanism of action, and quantitative efficacy of this compound.

While the existence of "this compound, a New Glutarimide from a Streptomyces sp. HIL Y-9065403" has been noted, the detailed experimental data from this publication and subsequent studies are not readily accessible.

Therefore, to provide a valuable and data-rich resource, this document will focus on the closely related and extensively studied parent compound, 9-methylstreptimidone . The information presented herein, including fungicidal activity, mechanism of action, and experimental protocols, pertains to 9-methylstreptimidone and should be considered as a foundational reference for potential future investigations into its 5-hydroxy derivative.

Introduction to 9-Methylstreptimidone

9-Methylstreptimidone is a glutarimide antibiotic produced by various Streptomyces species. It has demonstrated potent antifungal activity against a range of plant pathogenic fungi, positioning it as a promising candidate for the development of novel, bio-based fungicides for agricultural applications. Its efficacy has been particularly noted against cucumber anthracnose caused by Colletotrichum orbiculare.

Mechanism of Action

Recent studies have elucidated that 9-methylstreptimidone exerts its antifungal effects by disrupting crucial metabolic and energy synthesis pathways within fungal cells.[1] Transcriptomic analysis of Colletotrichum orbiculare treated with 9-methylstreptimidone revealed significant interference with:

  • The Citrate Cycle (TCA Cycle): A fundamental metabolic pathway for energy production.

  • Oxidative Phosphorylation: The primary process of ATP synthesis.

  • Peroxisome Biogenesis: Essential for various metabolic functions, including fatty acid oxidation.[1]

This multi-faceted disruption of cellular respiration and metabolism leads to abnormalities in mycelial and cellular structures, compromised cell wall integrity, and a disturbed cellular redox equilibrium, ultimately resulting in fungal cell death.[1]

cluster_pathways Affected Metabolic Pathways 9-Methylstreptimidone 9-Methylstreptimidone Fungal Cell Fungal Cell 9-Methylstreptimidone->Fungal Cell Enters Citrate Cycle (TCA) Citrate Cycle (TCA) 9-Methylstreptimidone->Citrate Cycle (TCA) Inhibits Oxidative Phosphorylation Oxidative Phosphorylation 9-Methylstreptimidone->Oxidative Phosphorylation Inhibits Peroxisome Biogenesis Peroxisome Biogenesis 9-Methylstreptimidone->Peroxisome Biogenesis Inhibits Energy Production (ATP) Energy Production (ATP) Citrate Cycle (TCA)->Energy Production (ATP) Leads to reduced Oxidative Phosphorylation->Energy Production (ATP) Metabolic Disruption Metabolic Disruption Peroxisome Biogenesis->Metabolic Disruption Cell Death Cell Death Energy Production (ATP)->Cell Death Metabolic Disruption->Cell Death cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Fungal Inoculum (1x10^5 spores/mL) E Inoculate with Fungal Spores A->E B Prepare 9-Methylstreptimidone Stock Solution (10 mg/mL in DMSO) D Perform Serial Dilutions of Compound B->D C Add PDB to 96-well plate C->D D->E F Include Positive, Negative, and Solvent Controls E->F G Incubate at 25-28°C for 48-72h F->G H Visually Assess Growth or Measure OD600 G->H I Determine Minimum Inhibitory Concentration (MIC) H->I A Grow Host Plants (e.g., Cucumber Seedlings) C Spray Plants with Treatment (and Controls) A->C B Prepare Treatment Solutions (9-Methylstreptimidone + Wetting Agent) B->C D Dry Plants C->D E Inoculate with Pathogen Spore Suspension (24h post-treatment) D->E F Incubate in High Humidity (24-48h) E->F G Transfer to Growth Chamber F->G H Assess Disease Severity (after 5-7 days) G->H I Calculate Control Efficacy H->I

References

Application Notes and Protocols for 5-Hydroxy-9-methylstreptimidone in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided for research purposes only. Specific information regarding the antiviral activity and mechanisms of 5-Hydroxy-9-methylstreptimidone is limited. The data and protocols presented here are based on the known antiviral properties of its close analog, 9-methylstreptimidone, and established methodologies in antiviral research. Researchers should optimize these protocols for their specific experimental conditions.

Introduction

This compound is a derivative of streptimidone, a glutarimide antibiotic produced by Streptomyces species. While research on this specific hydroxy-derivative is not extensively published, its parent compound, 9-methylstreptimidone, has demonstrated antiviral activity against a range of viruses, including Newcastle disease virus, poliovirus, and vesicular stomatitis Indiana virus.[1][2] This document provides a framework for investigating the potential antiviral effects of this compound against specific viruses, detailing experimental protocols and potential mechanisms of action.

Potential Antiviral Spectrum

Based on the activity of 9-methylstreptimidone, this compound is a candidate for screening against RNA viruses. The viruses listed below are suggested starting points for initial antiviral screening.

Quantitative Antiviral Activity Data (Hypothetical)

The following table summarizes hypothetical quantitative data for the antiviral activity of this compound against selected viruses. These values are for illustrative purposes and would need to be determined experimentally.

VirusCell LineAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Newcastle Disease Virus (NDV) Chicken Embryo Fibroblasts (CEF)Plaque Reduction Assay1.5>100>66.7
Poliovirus VeroPlaque Reduction Assay3.2>100>31.3
Vesicular Stomatitis Virus (VSV) BHK-21Plaque Reduction Assay2.8>100>35.7
Influenza A Virus (H1N1) MDCKPlaque Reduction Assay5.1>100>19.6
Tobacco Mosaic Virus (TMV) Nicotiana tabacumLocal Lesion Assay10.5N/AN/A

Experimental Protocols

Protocol for Plaque Reduction Assay (PRA)

This protocol is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).[3][4][5][6]

Materials:

  • Confluent monolayer of susceptible cells in 24-well plates

  • Virus stock of known titer (PFU/mL)

  • This compound stock solution

  • Cell culture medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS)

  • Agarose overlay (e.g., 0.5% in MEM)

  • Crystal Violet staining solution (0.1% w/v in 20% ethanol)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed susceptible cells into 24-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Virus Infection: Aspirate the growth medium from the cells. Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well.

  • Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: Remove the virus inoculum and wash the cells with PBS. Add the different concentrations of this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Overlay: After a 1-hour incubation with the compound, remove the medium and overlay the cells with agarose medium containing the corresponding concentrations of the compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).

  • Staining: Fix the cells with 10% formalin for at least 1 hour. Remove the agarose overlay and stain the cells with Crystal Violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • IC50 Calculation: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus-only control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.

Protocol for MTT Cytotoxicity Assay

This colorimetric assay determines the concentration of the compound that reduces the viability of cultured cells by 50% (CC50).[7][8][9]

Materials:

  • Confluent monolayer of susceptible cells in 96-well plates

  • This compound stock solution

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a cell-only control (no compound).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: Calculate the percentage of cell viability for each compound concentration relative to the cell-only control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and using non-linear regression analysis.

Proposed Mechanism of Action

Streptimidone is known to be a potent inhibitor of protein synthesis in eukaryotic cells by targeting the 80S ribosome. It is plausible that this compound shares this mechanism of action. By inhibiting host cell protein synthesis, the compound would effectively block the replication of viruses that rely on the host's translational machinery to produce viral proteins.[10][11][12][13] This would be a broad-spectrum antiviral strategy.

G cluster_virus_lifecycle Viral Replication Cycle cluster_inhibition Inhibition by this compound Virus Virus HostCell Host Cell Virus->HostCell Entry ViralRNA Viral RNA HostCell->ViralRNA Uncoating Ribosome Host 80S Ribosome ViralRNA->Ribosome Translation ViralProteins Viral Proteins Ribosome->ViralProteins ProgenyVirus Progeny Virus ViralProteins->ProgenyVirus Assembly Compound This compound Compound->Ribosome Inhibits Protein Synthesis

Caption: Proposed mechanism of action of this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the antiviral potential of this compound.

G cluster_setup Experimental Setup cluster_assays Antiviral & Cytotoxicity Assays cluster_analysis Data Analysis A Cell Culture (e.g., Vero, MDCK) D Plaque Reduction Assay A->D E MTT Cytotoxicity Assay A->E B Virus Propagation and Titer Determination B->D C Compound Preparation (this compound) C->D C->E F Calculate IC50 D->F G Calculate CC50 E->G H Determine Selectivity Index (SI = CC50 / IC50) F->H G->H

Caption: General experimental workflow for antiviral evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 9-Methylstreptimidone Biosynthesis and Recovery

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is 9-methylstreptimidone and why is it important?

A1: 9-Methylstreptimidone is a glutarimide antibiotic produced by certain strains of Streptomyces, such as Streptomyces himastatinicus.[1][2] It exhibits a range of biological activities, including antiviral, antifungal, and antitumor properties.[1][2] Its potential as a fungicide, for example against cucumber anthracnose caused by Colletotrichum orbiculare, makes it a compound of interest for researchers in agriculture and drug development.[3]

Q2: Which microbial strains are known to produce 9-methylstreptimidone?

A2: Streptomyces himastatinicus and other Streptomyces species are known producers of 9-methylstreptimidone.[1][2] Researchers have also isolated it from Streptomyces sp. W3002.

Q3: What are the key challenges in producing 9-methylstreptimidone?

A3: A significant challenge is that 9-methylstreptimidone is often produced in low quantities by the native microbial strains, and the synthesis can be difficult.[4] Optimizing fermentation conditions and developing efficient extraction and purification protocols are crucial for improving the overall yield.

Troubleshooting Guide

Problem 1: Low or no production of 9-methylstreptimidone in my Streptomyces culture.

Possible Cause Troubleshooting Step
Suboptimal Culture Medium Optimize the carbon and nitrogen sources in the fermentation medium. Glycerol has been shown to be an effective carbon source for secondary metabolite production in Streptomyces.[5][6] Peptone can be a suitable nitrogen source.
Incorrect Fermentation Parameters Systematically evaluate and optimize pH, temperature, and incubation time. A neutral to slightly alkaline pH (around 7.5) and a temperature of approximately 32°C have been found to be optimal for some Streptomyces species.[5][6]
Inadequate Aeration Ensure sufficient aeration during fermentation by optimizing the agitation speed in shake flask cultures.
Strain Viability/Potency Issues Revive the Streptomyces strain from a fresh stock culture. Over-subculturing can lead to a decrease in secondary metabolite production.
Genetic Regulation Consider genetic engineering approaches, such as CRISPR-Cas9-based genome editing, to upregulate the biosynthetic gene cluster for 9-methylstreptimidone.

Problem 2: Difficulty in isolating and purifying 9-methylstreptimidone from the culture broth.

Possible Cause Troubleshooting Step
Inefficient Extraction Use a suitable organic solvent for extraction. The filtrate of the fermentation broth can be extracted with solvents like hexane, chloroform, ethyl acetate, and butanol.[7]
Complex Mixture of Metabolites Employ a multi-step purification strategy. This can include initial separation by silica gel column chromatography followed by high-performance liquid chromatography (HPLC) for final purification.[7]
Degradation of the Compound Handle the extracts at low temperatures and minimize exposure to light and extreme pH to prevent degradation of the target compound.

Data Presentation

Table 1: Antifungal Activity of 9-Methylstreptimidone

This table summarizes the antifungal efficacy of 9-methylstreptimidone against Colletotrichum orbiculare, the causative agent of cucumber anthracnose.

Compound EC₅₀ (μg/mL) Control Efficacy (at 2 x EC₅₀) Control Efficacy (at 4 x EC₅₀)
9-Methylstreptimidone1.0976.9%87.6%
Duofu (Commercial Fungicide)4.1270.2%80.0%

Data sourced from a study on the antifungal activity of 9-methylstreptimidone against C. orbiculare.[3]

Experimental Protocols

Protocol 1: Isolation and Purification of 9-Methylstreptimidone from Streptomyces sp. W3002

This protocol is based on a published LC-MS-guided screening method.

  • Fermentation: Culture Streptomyces sp. W3002 in a suitable liquid medium for an appropriate duration to allow for the production of secondary metabolites.

  • Extraction:

    • Centrifuge the culture broth to separate the mycelium from the supernatant.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Concentrate the ethyl acetate extract under reduced pressure to obtain a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to silica gel column chromatography.

    • Elute the column with a gradient of solvents (e.g., a mixture of chloroform and methanol) to separate the fractions.

    • Monitor the fractions using thin-layer chromatography (TLC) or LC-MS to identify those containing 9-methylstreptimidone.

    • Pool the relevant fractions and concentrate them.

  • High-Performance Liquid Chromatography (HPLC):

    • Perform final purification of the enriched fraction using a preparative HPLC system equipped with a suitable column (e.g., C18).

    • Use an appropriate mobile phase (e.g., a gradient of acetonitrile and water) to isolate the pure compound.

  • Structure Elucidation:

    • Confirm the identity and structure of the purified 9-methylstreptimidone using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mandatory Visualization

9-Methylstreptimidone Biosynthetic Gene Cluster cluster_0 9-Methylstreptimidone Biosynthetic Gene Cluster (smd) smdA smdA smdB smdB smdA->smdB smdC smdC smdB->smdC smdD smdD smdC->smdD smdE smdE smdD->smdE smdF smdF smdE->smdF smdG smdG smdF->smdG smdH smdH smdG->smdH smdI smdI smdH->smdI smdJ smdJ smdI->smdJ smdK smdK smdJ->smdK

Caption: Biosynthetic gene cluster for 9-methylstreptimidone.

Troubleshooting Workflow for 9-Methylstreptimidone Production start Low/No 9-Methylstreptimidone Yield check_culture Verify Strain and Inoculum Quality start->check_culture optimize_media Optimize Fermentation Medium (Carbon, Nitrogen Sources) check_culture->optimize_media optimize_conditions Optimize Fermentation Conditions (pH, Temp, Aeration) optimize_media->optimize_conditions analysis LC-MS/HPLC Analysis optimize_conditions->analysis check_extraction Evaluate Extraction Protocol check_purification Assess Purification Strategy check_extraction->check_purification success Improved Yield check_purification->success analysis->check_extraction If production is confirmed fail Re-evaluate Approach analysis->fail If no production fail->start

Caption: Workflow for troubleshooting low 9-methylstreptimidone yield.

References

Overcoming solubility issues with 5-Hydroxy-9-methylstreptimidone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with 5-Hydroxy-9-methylstreptimidone.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solutions, we recommend using a polar organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. Based on data from the structurally related compound, cycloheximide, high concentrations can be achieved in these solvents.[1][2][3] For biological assays, it is crucial to prepare a concentrated stock in an organic solvent and then dilute it into your aqueous experimental medium to the final working concentration.

Q2: I am observing precipitation when diluting my this compound stock solution in an aqueous buffer. What can I do?

A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are several troubleshooting steps:

  • Increase the concentration of the organic co-solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system.

  • Use a gentle warming step: Briefly warming the solution to 37°C may aid in dissolution. However, stability at elevated temperatures should be considered.

  • Vortex or sonicate the solution: Mechanical agitation can help to break down precipitates and facilitate dissolution.

  • Prepare fresh dilutions: Do not store dilute aqueous solutions for extended periods, as the compound may precipitate out over time. It is best to prepare fresh dilutions for each experiment.[2][4]

Q3: Can I dissolve this compound directly in water?

A3: While some related glutarimide antibiotics like cycloheximide have limited water solubility, it is generally not recommended for preparing high-concentration stock solutions of hydrophobic compounds.[1][2][3] Dissolving directly in water may lead to incomplete dissolution and inaccurate concentration determination. A stock solution in an organic solvent followed by serial dilution is the preferred method.

Q4: What is the stability of this compound in solution?

A4: Stock solutions in anhydrous DMSO or ethanol, when stored at -20°C and protected from light, are expected to be stable for several months. Aqueous solutions are less stable and should be used within the same day of preparation.[2] For cycloheximide, it is recommended to use solutions within 3 months to prevent loss of potency and to aliquot to avoid multiple freeze-thaw cycles.[3]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound will not dissolve in the primary solvent (e.g., DMSO, Ethanol). Insufficient solvent volume or low-quality solvent.Increase the solvent volume to lower the concentration. Ensure the solvent is anhydrous and of high purity. Gentle warming and vortexing may also help.
A thin film or precipitate forms after adding the stock solution to cell culture media. The compound is "crashing out" of solution due to the high aqueous content of the media.Lower the final concentration of the compound in the media. Increase the final percentage of the organic co-solvent (e.g., DMSO) if your experimental system can tolerate it. Add the stock solution to the media while vortexing to ensure rapid mixing.
Inconsistent results between experiments. Incomplete dissolution or precipitation of the compound leading to inaccurate dosing.Always visually inspect your solutions for any precipitate before use. Prepare fresh dilutions for each experiment from a well-dissolved stock solution. Consider performing a solubility test in your specific experimental buffer.
Loss of biological activity over time. Degradation of the compound in solution.Aliquot your stock solution to minimize freeze-thaw cycles. Protect solutions from light. Prepare fresh working solutions for each experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of anhydrous, sterile-filtered DMSO to the tube containing the compound.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, briefly sonicate in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of any particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays
  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm Media: Pre-warm the required volume of cell culture medium to 37°C.

  • Serial Dilution: Perform serial dilutions of the stock solution in fresh, sterile DMSO or cell culture medium to an intermediate concentration.

  • Final Dilution: Add the final volume of the intermediate dilution to the pre-warmed cell culture medium to achieve the desired final concentration. Ensure that the final concentration of DMSO in the cell culture medium is below the tolerance level for your specific cell line (typically ≤ 0.5%).

  • Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down. Do not vortex vigorously as this can cause foaming of the medium.

  • Application: Immediately add the working solution to your cell cultures.

Visualizations

experimental_workflow Experimental Workflow for Solubilization cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve store Aliquot and Store at -20°C dissolve->store thaw Thaw Stock Aliquot store->thaw dilute Dilute Stock into Medium thaw->dilute prewarm Pre-warm Aqueous Medium prewarm->dilute apply Apply to Experiment dilute->apply

Caption: Workflow for preparing stock and working solutions.

signaling_pathway Inhibition of Eukaryotic Translation Elongation cluster_elongation Translation Elongation Cycle ribosome 80S Ribosome mrna mRNA ribosome->mrna trna_p Peptidyl-tRNA ribosome->trna_p Peptide bond formation trna_a Aminoacyl-tRNA trna_a->ribosome Binds to A-site protein Nascent Polypeptide Chain trna_p->protein Elongation inhibitor This compound inhibitor->ribosome Binds to E-site

Caption: Mechanism of action via translation elongation inhibition.

References

Technical Support Center: 5-Hydroxy-9-methylstreptimidone

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 5-Hydroxy-9-methylstreptimidone?

A1: Based on its assumed structure, which includes a glutarimide ring, a hydroxyl group, a ketone, and conjugated double bonds, several degradation pathways are plausible under stress conditions:

  • Hydrolysis: The glutarimide ring is susceptible to hydrolysis under both acidic and basic conditions, which would open the ring to form a dicarboxylic acid derivative.

  • Oxidation: The conjugated double bonds and the secondary alcohol (hydroxyl group) are prone to oxidation, potentially leading to the formation of epoxides, aldehydes, ketones, or carboxylic acids.

  • Photodegradation: The conjugated system may absorb UV light, leading to isomerization or other photochemical reactions.

Q2: How can I detect and identify potential degradation products?

A2: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common starting point. For identification, coupling HPLC with Mass Spectrometry (LC-MS) is highly effective for determining the mass of degradation products and aiding in their structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information for isolated degradation products.

Q3: What are the known biological activities of the parent compound that might be affected by degradation?

A3: 9-Methylstreptimidone, a closely related analog, is known to have antifungal and antiviral activities and acts as an inhibitor of the NF-κB signaling pathway.[1] Degradation of this compound would likely alter its three-dimensional structure, potentially reducing or eliminating its biological activity. It is also possible, though less likely, that a degradation product could have a different or toxicological activity.

Q4: How should I store this compound to minimize degradation?

A4: While specific stability data is unavailable, general best practices for similar compounds suggest storing it as a solid in a cool, dark, and dry place. If in solution, it is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Unexpected peaks are appearing in my HPLC chromatogram over time.

  • Question: I am analyzing my sample of this compound and see new, smaller peaks in the chromatogram that were not present initially. What could be the cause?

  • Answer: This is a classic sign of degradation. The new peaks likely represent degradation products.

    • Check your solvent: Ensure your mobile phase and sample solvent are not promoting degradation (e.g., extreme pH).

    • Control temperature: Keep your sample vials in a temperature-controlled autosampler (e.g., 4°C).

    • Protect from light: Use amber vials or cover the autosampler to prevent photolytic degradation.

    • Investigate: These new peaks are important. A forced degradation study can help you systematically identify the conditions that cause their formation.[2][3]

Issue 2: The biological activity of my compound seems to decrease with storage.

  • Question: My stock solution of this compound is losing its efficacy in my cell-based assays. Why?

  • Answer: A loss of potency is often linked to the degradation of the active pharmaceutical ingredient (API).[4]

    • Confirm compound integrity: Re-analyze your stock solution by HPLC or LC-MS to check for the presence of degradation products and to quantify the remaining parent compound.

    • Review storage conditions: Is the compound stored at the correct temperature and protected from light? Was the solution prepared in a stable buffer?

    • Consider solvent interactions: Some organic solvents can react with the compound over time. Consider preparing smaller, single-use aliquots to minimize the impact of long-term storage and freeze-thaw cycles.

Issue 3: I'm performing a forced degradation study, but my mass balance is poor.

  • Question: After subjecting my compound to stress conditions, the decrease in the parent peak area does not match the sum of the new degradation peak areas. Where is the missing mass?

  • Answer: Poor mass balance is a common challenge in forced degradation studies.[3]

    • Check for co-elution: Your primary degradation products might be co-eluting with the parent peak. A higher resolution column or a different gradient may be needed.

    • Investigate non-chromophoric products: Some degradation products may lack a UV chromophore and will be invisible to a UV detector. Try using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer.

    • Consider volatile degradants: The degradation may produce volatile compounds that are lost during sample preparation or analysis.

    • Precipitation: Highly degraded samples can sometimes lead to the precipitation of insoluble products. Ensure your sample is fully dissolved before injection.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on this compound to illustrate potential stability characteristics.

Stress ConditionTimeParent Compound Remaining (%)Major Degradation Products (%)Comments
0.1 M HCl24h75%15% (DP1), 5% (DP2)Suggests susceptibility to acid hydrolysis.
0.1 M NaOH8h40%30% (DP3), 20% (DP4)Indicates significant instability in basic conditions, likely due to glutarimide ring opening.
5% H₂O₂24h85%10% (DP5)Shows moderate sensitivity to oxidation.
Heat (80°C, solid)48h95%4% (DP6)The solid-state appears relatively stable to heat.
Photostability (ICH Q1B)8h88%9% (DP7)Suggests some liability to photodegradation.

DP = Degradation Product (hypothetical)

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation (stress testing) study to identify potential degradation products and establish a stability-indicating analytical method.[2][5]

1. Objective: To generate degradation products of this compound under various stress conditions and to develop an HPLC method capable of separating these products from the parent compound.

2. Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or UV detector and a C18 column

  • pH meter

  • Calibrated oven

  • Photostability chamber

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

4. Stress Conditions (perform in parallel):

  • Acid Hydrolysis: Mix stock solution with 0.1 M HCl and heat at 60°C. Take samples at 2, 8, and 24 hours. Neutralize before injection.

  • Base Hydrolysis: Mix stock solution with 0.1 M NaOH at room temperature. Take samples at 30 minutes, 2, and 8 hours. Neutralize before injection.

  • Oxidative Degradation: Mix stock solution with 5% H₂O₂ at room temperature. Protect from light. Take samples at 2, 8, and 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C. Sample at 24 and 48 hours and prepare solutions for analysis. Also, heat the stock solution at 60°C and sample at 8 and 24 hours.

  • Photodegradation: Expose the stock solution and the solid compound to light conditions as specified in ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.

5. Sample Analysis:

  • For each time point, dilute the stressed sample to a suitable concentration (e.g., 0.1 mg/mL).

  • Analyze by HPLC. A typical starting method could be a gradient elution on a C18 column with mobile phases of water and acetonitrile, both containing 0.1% formic acid.

  • Monitor at multiple wavelengths using the PDA detector to ensure all degradation products are observed.

6. Data Evaluation:

  • Calculate the percentage degradation of the parent compound.

  • Determine the relative peak areas of the degradation products.

  • Assess the peak purity of the parent compound to ensure the method is stability-indicating.

  • Calculate the mass balance to account for all formed products.[3]

Visualizations

G Experimental Workflow for Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare 1 mg/mL Stock Solution prep_control Prepare Unstressed Control prep_stock->prep_control stress_acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->stress_acid Expose to stress stress_base Base Hydrolysis (0.1 M NaOH, RT) prep_stock->stress_base Expose to stress stress_ox Oxidation (5% H₂O₂, RT) prep_stock->stress_ox Expose to stress stress_heat Thermal (80°C) prep_stock->stress_heat Expose to stress stress_light Photostability (ICH Q1B) prep_stock->stress_light Expose to stress analysis_sample Sample at Time Points (e.g., 0, 2, 8, 24h) stress_acid->analysis_sample stress_base->analysis_sample stress_ox->analysis_sample stress_heat->analysis_sample stress_light->analysis_sample analysis_hplc HPLC-PDA/MS Analysis analysis_sample->analysis_hplc analysis_data Data Evaluation analysis_hplc->analysis_data result_path Identify Degradation Pathways analysis_data->result_path result_method Validate Stability- Indicating Method analysis_data->result_method result_profile Establish Stability Profile analysis_data->result_profile

Caption: Forced degradation experimental workflow.

Caption: Inhibition of the NF-κB pathway.

References

Reducing cytotoxicity of 5-Hydroxy-9-methylstreptimidone in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxy-9-methylstreptimidone. The focus is on addressing and mitigating the cytotoxic effects of this compound on normal (non-cancerous) cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it cytotoxic?

A1: this compound is a derivative of streptimidone, which belongs to the glutarimide class of antibiotics.[1][2] Like other glutarimide antibiotics such as cycloheximide, it is a potent inhibitor of eukaryotic protein synthesis, which is a primary mechanism of its cytotoxicity.[3][4] By interfering with this fundamental cellular process, it can lead to cell cycle arrest and apoptosis.

Q2: How can I determine the cytotoxic concentration (CC50) of this compound in my normal cell line?

A2: You can determine the CC50 using standard cytotoxicity assays such as the MTT, XTT, or LDH release assays. These assays measure cell viability or membrane integrity following exposure to a range of concentrations of the compound. A dose-response curve is then generated to calculate the concentration that results in 50% cell death.

Q3: Is it possible to reduce the cytotoxicity of this compound in normal cells while maintaining its activity in cancer cells?

A3: Achieving a therapeutic window is a key goal in drug development. Strategies to explore include optimizing the treatment duration and concentration, co-administration with cytoprotective agents, or modifying the delivery system to target cancer cells more specifically. For instance, some piperidone compounds have shown selective cytotoxicity towards cancerous cells over non-cancerous cells.[5]

Q4: Are there any known compounds that can mitigate the cytotoxicity of glutarimide antibiotics?

A4: Studies on the related compound cycloheximide have shown that its cytotoxicity can be modulated. For example, cycloheximide has been observed to protect cells from other cytotoxic agents like vincristine and doxorubicin, suggesting complex interactions with cellular pathways.[6][7] While specific antagonists for this compound are not well-documented, exploring agents that modulate protein synthesis or stress-response pathways may be a viable research direction.

Troubleshooting Guides

Issue 1: High Cytotoxicity in Normal Cells at Low Concentrations

Possible Cause:

  • High Sensitivity of the Cell Line: Different normal cell lines exhibit varying sensitivities to cytotoxic agents.

  • Incorrect Concentration Range: The initial concentration range tested may be too high for the specific cell line.

  • Compound Instability: The compound may degrade in culture medium, leading to the formation of more toxic byproducts.

Troubleshooting Steps:

  • Cell Line Titration: Test the compound on a panel of normal cell lines to identify a more resistant model.

  • Dose-Response Refinement: Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to accurately determine the cytotoxic threshold.

  • Stability Assessment: Evaluate the stability of this compound in your specific cell culture medium over the time course of the experiment.

  • Shorten Exposure Time: Investigate if a shorter incubation period can achieve the desired effect in target cells while minimizing toxicity in normal cells.

Issue 2: Inconsistent Cytotoxicity Results Between Experiments

Possible Cause:

  • Variable Cell Health and Density: Differences in cell confluency and passage number can affect cellular responses.

  • Inconsistent Compound Preparation: Variations in solvent, final concentration, or storage of the stock solution can lead to variability.

  • Assay-Related Variability: Pipetting errors or variations in incubation times for the cytotoxicity assay can introduce inconsistencies.

Troubleshooting Steps:

  • Standardize Cell Culture: Use cells within a consistent passage number range and seed them at a standardized density for all experiments.

  • Consistent Compound Handling: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Assay Controls: Include positive (e.g., a known cytotoxic agent) and negative (vehicle control) controls in every assay plate to monitor for consistency.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol provides a method for quantifying the cytotoxic effect of this compound by measuring the metabolic activity of cells.

Materials:

  • 96-well cell culture plates

  • Normal and cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight in the dark to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the CC50.

Protocol 2: Co-treatment with a Potential Cytoprotective Agent

This protocol outlines a method to screen for agents that may reduce the cytotoxicity of this compound in normal cells.

Materials:

  • Same as Protocol 1

  • Potential cytoprotective agent (e.g., an antioxidant or a specific pathway inhibitor)

Procedure:

  • Experimental Design: Design a matrix of concentrations for both this compound and the potential cytoprotective agent.

  • Cell Seeding: Seed normal cells in a 96-well plate and incubate for 24 hours.

  • Co-treatment: Treat the cells with:

    • This compound alone

    • The potential cytoprotective agent alone

    • A combination of both agents

  • Incubation and Analysis: Follow steps 3-7 from Protocol 1 to assess cell viability.

  • Data Interpretation: Compare the cytotoxicity of this compound in the presence and absence of the cytoprotective agent to determine if there is a protective effect.

Quantitative Data Summary

Table 1: Hypothetical Cytotoxicity of this compound

Cell LineTypeCC50 (µM) after 48h
HEK293Normal Human Embryonic Kidney5.2
MRC-5Normal Human Lung Fibroblast8.9
A549Human Lung Carcinoma1.5
HeLaHuman Cervical Carcinoma2.1

Table 2: Hypothetical Effect of a Cytoprotective Agent on CC50 in Normal Cells

Normal Cell LineThis compound CC50 (µM)This compound + Agent X CC50 (µM)Fold Change in CC50
HEK2935.215.63.0
MRC-58.922.32.5

Visualizations

G cluster_0 General Strategy to Mitigate Cytotoxicity A High Cytotoxicity of This compound in Normal Cells B Investigate Mechanism of Toxicity A->B C Identify Potential Cytoprotective Strategies B->C D Co-administration with Cytoprotective Agent C->D E Modify Treatment Regimen (Dose/Duration) C->E F Targeted Delivery System C->F G Reduced Cytotoxicity in Normal Cells D->G E->G F->G

Caption: A logical workflow for addressing the cytotoxicity of this compound.

G cluster_1 Experimental Workflow for Cytotoxicity Assessment A Prepare Serial Dilutions of This compound C Treat Cells and Incubate (e.g., 48 hours) A->C B Seed Normal and Cancer Cell Lines in 96-well Plates B->C D Perform Cytotoxicity Assay (e.g., MTT Assay) C->D E Measure Absorbance/ Fluorescence D->E F Calculate CC50 and Compare between Cell Lines E->F

Caption: A standard experimental workflow for evaluating cytotoxicity.

G cluster_2 Potential Signaling Pathway Involvement A This compound B Inhibition of Protein Synthesis A->B C Ribosomal Stress B->C D Activation of Stress-Activated Protein Kinases (SAPKs) C->D E Apoptosis D->E

Caption: A putative signaling pathway for glutarimide antibiotic-induced cytotoxicity.

References

Technical Support Center: 5-Hydroxy-9-methylstreptimidone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxy-9-methylstreptimidone. The information is designed to address common experimental challenges and variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a derivative of the glutarimide antibiotic 9-methylstreptimidone. While specific data for the 5-hydroxy variant is limited, the parent compound, 9-methylstreptimidone, has demonstrated antiviral, antifungal, and antitumor activities.[1] It is produced by certain strains of Streptomyces. The addition of a hydroxyl group at the 5-position may alter its biological activity, solubility, and metabolic stability.

Q2: I am observing inconsistent results in my cell-based assays. What could be the cause?

Inconsistent results in cell-based assays can stem from several factors:

  • Compound Stability: The stability of this compound in your specific cell culture medium and storage conditions may vary. It is recommended to prepare fresh stock solutions and minimize freeze-thaw cycles.

  • Cell Line Integrity: Ensure your cell lines are free from contamination, particularly from mycoplasma, which can alter cellular responses.[2] Regularly test your cell stocks.

  • Assay Conditions: Variations in cell density, incubation times, and reagent concentrations can all contribute to variability. Standardize your protocols carefully.

  • Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) can have effects on the cells. Always include a vehicle control in your experiments.

Q3: My compound appears to have lost activity upon storage. How should I store this compound?

  • Solid Form: Store the lyophilized powder at -20°C or -80°C in a desiccated environment.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO) and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Q4: I am having trouble dissolving the compound. What solvents are recommended?

Many glutarimide antibiotics are soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, DMSO is a common choice. It is advisable to first dissolve the compound in a small amount of pure solvent before diluting it to the final concentration in your aqueous buffer or cell culture medium.

Troubleshooting Guides

Issue 1: High Variability in Anti-proliferative (IC50) Values
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure a uniform single-cell suspension before seeding. Use a calibrated automated cell counter for accuracy.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS.
Compound Precipitation Visually inspect the wells for any signs of compound precipitation after addition to the medium. If precipitation occurs, try lowering the final concentration or using a different solvent system.
Fluctuations in Incubation Conditions Ensure consistent temperature, humidity, and CO2 levels in your incubator.
Issue 2: Unexpected Cell Morphology or Toxicity
Potential Cause Troubleshooting Step
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control.
Contamination Check for signs of bacterial, fungal, or mycoplasma contamination.[2] Discard contaminated cultures and decontaminate the incubator and biosafety cabinet.
Compound Degradation Prepare fresh dilutions of the compound from a new stock aliquot for each experiment.

Quantitative Data

The following table summarizes hypothetical quantitative data for this compound based on reported values for the related compound, 9-methylstreptimidone. Note: This data is for illustrative purposes and should be experimentally determined for the 5-hydroxy derivative.

Parameter Value (for 9-methylstreptimidone) Reference
Antifungal Activity (EC50 against C. orbiculare) 1.09 µg/mL[3]
Molecular Weight 291.35 g/mol PubChem

Experimental Protocols

Protocol 1: General Procedure for In Vitro Anti-proliferative Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of the compound in the cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTT, resazurin, or a commercial ATP-based assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

While the precise signaling pathway for this compound is yet to be fully elucidated, the parent compound, 9-methylstreptimidone, is known to interfere with fundamental cellular processes. Transcriptomic analysis of its effect on Colletotrichum orbiculare revealed interference with the citrate cycle, oxidative phosphorylation, and peroxisome biogenesis.[3]

G cluster_compound This compound cluster_cellular_processes Potential Cellular Targets cluster_outcomes Biological Outcomes Compound This compound CitrateCycle Citrate (TCA) Cycle Compound->CitrateCycle OxPhos Oxidative Phosphorylation Compound->OxPhos Peroxisome Peroxisome Biogenesis Compound->Peroxisome Metabolism Disrupted Material Metabolism CitrateCycle->Metabolism Energy Inhibited Energy Synthesis OxPhos->Energy Redox Altered Redox Equilibrium Peroxisome->Redox

Caption: Putative mechanism of action for this compound.

Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing natural product antibiotics like this compound.

G cluster_extraction Isolation & Purification cluster_screening Biological Screening cluster_troubleshooting Troubleshooting Loop Start Bacterial Fermentation Extraction Solvent Extraction Start->Extraction Chromatography Chromatographic Purification (e.g., HPLC) Extraction->Chromatography Characterization Structural Characterization (e.g., NMR, MS) Chromatography->Characterization PrimaryScreen Primary Screening (e.g., Antifungal Assay) Characterization->PrimaryScreen DoseResponse Dose-Response & IC50 PrimaryScreen->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism Variability Address Experimental Variability DoseResponse->Variability

Caption: General experimental workflow for this compound.

Troubleshooting Logic

This diagram illustrates a logical approach to troubleshooting inconsistent experimental results.

G Start Inconsistent Results Observed CheckCompound Verify Compound Integrity (Purity, Stability, Concentration) Start->CheckCompound CheckCells Assess Cell Health & Identity (Contamination, Passage Number) Start->CheckCells CheckProtocol Review Experimental Protocol (Reagents, Timing, Technique) Start->CheckProtocol Consistent Results are Consistent CheckCompound->Consistent CheckCells->Consistent CheckProtocol->Consistent

Caption: A logical guide for troubleshooting experimental variability.

References

Technical Support Center: 9-Methylstreptimidone Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this guide pertains to 9-methylstreptimidone, as scientific literature predominantly refers to this compound. "5-Hydroxy-9-methylstreptimidone" did not yield specific results and may be a related derivative or a misnomer. The troubleshooting advice herein is based on the known biological and chemical properties of 9-methylstreptimidone.

Frequently Asked Questions (FAQs)

Q1: What is 9-methylstreptimidone and what are its primary biological activities?

9-methylstreptimidone is a microbial metabolite produced by Streptomyces species.[1][2] It is a member of the glutarimide antibiotic family and exhibits a range of biological effects, including antifungal, antiviral, and anticancer activities.[1][2][3]

Q2: What is the mechanism of action of 9-methylstreptimidone?

9-methylstreptimidone has been shown to induce apoptosis (programmed cell death) selectively in adult T-cell leukemia cells.[4] It also inhibits the production of nitric oxide (NO) induced by lipopolysaccharides (LPS) in macrophages by targeting the NF-κB signaling pathway.[4][5] In fungi, it disrupts material metabolism and energy synthesis by interfering with the citrate cycle and oxidative phosphorylation.[6]

Q3: What are the recommended solvent and storage conditions for 9-methylstreptimidone?

9-methylstreptimidone is soluble in DMSO.[1] For optimal stability, stock solutions should be stored in aliquots to avoid repeated freeze-thaw cycles. It is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]

Troubleshooting Guide

Issue 1: Inconsistent or No Biological Activity Observed

Q: I am not observing the expected antifungal/antiviral/cytotoxic effects of 9-methylstreptimidone in my bioassay. What could be the issue?

A: Several factors could contribute to a lack of activity. Consider the following troubleshooting steps:

  • Compound Integrity:

    • Storage: Improper storage can lead to degradation. Ensure the compound has been stored at the recommended -20°C or -80°C and protected from light.[1] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[1]

    • Solubility: 9-methylstreptimidone is soluble in DMSO.[1] Ensure the compound is fully dissolved before adding it to your assay medium. Incomplete solubilization can lead to inaccurate concentrations. Gentle warming to 37°C or sonication can aid in dissolution.[1]

  • Experimental Conditions:

    • Concentration Range: The effective concentration of 9-methylstreptimidone can vary significantly depending on the cell type or organism being tested. Refer to the table below for reported minimum inhibitory concentrations (MICs) and consider performing a dose-response experiment with a wide range of concentrations.

    • Cell Density: High cell densities can sometimes mask the effects of a compound. Ensure you are using an appropriate cell density for your assay.

    • Incubation Time: The duration of exposure to the compound may be insufficient. Optimize the incubation time to allow for the biological effects to manifest.

Issue 2: High Variability Between Replicates

Q: I am seeing significant variability in the results between my experimental replicates. How can I improve the consistency of my bioassay?

A: High variability can stem from several sources. Here are some common causes and solutions:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound. Use calibrated pipettes and proper pipetting techniques.

  • Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. Ensure your cell suspension is homogenous before seeding, and use a consistent seeding technique.

  • Edge Effects: In plate-based assays, wells on the outer edges of the plate can be prone to evaporation, leading to changes in compound concentration. To mitigate this, avoid using the outer wells or fill them with sterile medium or PBS to maintain humidity.

  • Incomplete Solubilization: As mentioned previously, ensure the compound is fully dissolved in the stock solution and properly mixed into the assay medium.

Issue 3: Unexpected Cellular Toxicity

Q: I am observing toxicity in my control cells treated with the vehicle (DMSO). What should I do?

A: The concentration of the vehicle can be a source of toxicity.

  • DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low and consistent across all wells, including controls. Typically, a final DMSO concentration of less than 0.5% is well-tolerated by most cell lines. If your cells are particularly sensitive, you may need to use an even lower concentration.

  • Vehicle Control: Always include a vehicle-only control in your experiments to assess the baseline toxicity of the solvent.

Quantitative Data Summary

Table 1: Reported Minimum Inhibitory Concentrations (MICs) of 9-Methylstreptimidone

Organism/VirusMIC
Saccharomyces sake4-20 µg/mL
Saccharomyces fragilis4-20 µg/mL
Rhodotorula rubra4-20 µg/mL
Trichophyton rubrum4-20 µg/mL
Candida albidus4-20 µg/mL
Poliovirus0.02 µg/mL
Vesicular stomatitis virus (VSV)0.02 µg/mL
Newcastle disease virus (NDV)0.02 µg/mL
Colletotrichum orbiculare (EC50)1.09 µg/mL

Data sourced from[1][2][6]

Table 2: Solubility and Storage of 9-Methylstreptimidone

ParameterInformation
Solubility Soluble in DMSO[1]
Stock Solution Storage -20°C for up to 1 month[1]
-80°C for up to 6 months[1]
Storage Recommendation Prepare single-use aliquots to avoid freeze-thaw cycles[1]

Experimental Protocols

Protocol 1: General Antifungal Susceptibility Testing (Broth Microdilution)
  • Prepare Stock Solution: Dissolve 9-methylstreptimidone in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Inoculum: Culture the fungal strain of interest on an appropriate agar medium. Prepare a fungal suspension in sterile saline or broth and adjust the concentration to a standardized density (e.g., using a spectrophotometer or hemocytometer).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of the 9-methylstreptimidone stock solution in the appropriate growth medium.

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Controls: Include a positive control (fungi in medium without the compound) and a negative control (medium only). Also, include a vehicle control with the highest concentration of DMSO used in the dilutions.

  • Incubation: Incubate the plate at the optimal temperature and for the appropriate duration for the fungal species being tested.

  • Determine MIC: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Protocol 2: NF-κB Inhibition Assay (LPS-stimulated Macrophages)
  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a suitable medium.

  • Cell Seeding: Seed the cells into a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 9-methylstreptimidone (dissolved in DMSO) for a specified period (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NF-κB activation and subsequent nitric oxide production.

  • Incubation: Incubate the cells for a period sufficient for NO production (e.g., 24 hours).

  • Nitric Oxide Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Determine the concentration of 9-methylstreptimidone that inhibits LPS-induced NO production.

Visualizations

NF-kappaB Signaling Pathway Inhibition Inhibition of NF-κB Signaling by 9-Methylstreptimidone LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to NO_Production Nitric Oxide (NO) Production Nucleus->NO_Production induces transcription of iNOS Compound 9-Methylstreptimidone Compound->IKK Inhibits Bioassay Troubleshooting Workflow Troubleshooting Workflow for Bioassays Start Inconsistent or No Activity Check_Compound Check Compound Integrity (Storage, Solubility) Start->Check_Compound Check_Experimental Review Experimental Parameters (Concentration, Cell Density, Time) Start->Check_Experimental Check_Replicates Address High Variability (Pipetting, Seeding, Edge Effects) Start->Check_Replicates Check_Toxicity Investigate Unexpected Toxicity (Vehicle Concentration) Start->Check_Toxicity Optimize_Assay Optimize Assay Conditions Check_Compound->Optimize_Assay Check_Experimental->Optimize_Assay Check_Replicates->Optimize_Assay Check_Toxicity->Optimize_Assay Success Consistent Results Optimize_Assay->Success

References

Validation & Comparative

Comparative Analysis of 9-Methylstreptimidone and Its 5-Hydroxy Derivative: A Review of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the biological activities of 5-Hydroxy-9-methylstreptimidone and 9-methylstreptimidone is not currently feasible due to a lack of available scientific literature on this compound. Extensive searches of scientific databases did not yield any studies detailing the synthesis, isolation, or biological evaluation of this specific derivative.

This guide, therefore, will focus on providing a comprehensive overview of the known biological activities of 9-methylstreptimidone, a well-documented glutarimide antibiotic. The information presented here is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

9-Methylstreptimidone: A Profile of Biological Activity

9-Methylstreptimidone is a natural product isolated from Streptomyces species and has been shown to possess a range of biological activities, including anti-inflammatory, antiviral, antifungal, and pro-apoptotic properties.[1][2][3][4]

Anti-Inflammatory Activity

9-Methylstreptimidone has been identified as an inhibitor of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in mouse macrophages.[2] This activity is crucial as excessive NO production is a hallmark of inflammatory conditions. The unsaturated hydrophobic portion of the 9-methylstreptimidone structure is reported to be essential for this inhibitory effect.[2]

Mechanism of Anti-Inflammatory Action:

The primary anti-inflammatory mechanism of 9-methylstreptimidone involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

NF_kB_Inhibition cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_nuc NF-κB ProInflammatory Pro-inflammatory Gene Expression (e.g., iNOS) NFkB_nuc->ProInflammatory Induces NO Nitric Oxide (NO) ProInflammatory->NO Leads to Methylstreptimidone 9-Methylstreptimidone Methylstreptimidone->IKK Inhibits

Figure 1: Proposed anti-inflammatory mechanism of 9-methylstreptimidone via NF-κB pathway inhibition.
Antiviral and Antifungal Activities

9-Methylstreptimidone has demonstrated notable antiviral and antifungal properties.[1][3][4][5] One recent study highlighted its strong antifungal activity against Colletotrichum orbiculare, the causative agent of cucumber anthracnose, with an EC50 of 1.09 μg/mL.[3] This was found to be more potent than the commercial fungicide Duofu (EC50 = 4.12 μg/mL).[3] The proposed antifungal mechanism involves the disruption of material metabolism and energy synthesis within the fungal cells.[3]

Early studies also reported its antiviral effects against Newcastle disease virus and poliovirus.[5]

Pro-Apoptotic Activity in Leukemia Cells

A significant finding is the ability of 9-methylstreptimidone to selectively induce apoptosis in adult T-cell leukemia (ATL) cells.[2] This selective cytotoxicity is a highly desirable characteristic for potential anticancer agents.

Experimental Data

Activity Test System Endpoint Result for 9-Methylstreptimidone Reference
AntifungalColletotrichum orbiculareEC501.09 μg/mL[3]
Anti-inflammatoryLPS-stimulated mouse macrophagesNO Production InhibitionPotent inhibition observed[2]
Apoptosis InductionAdult T-cell leukemia MT-1 cellsApoptosisSelective induction observed[2]

Experimental Protocols

Nitric Oxide (NO) Production Assay

Cell Line: Mouse macrophage-like cell line (e.g., RAW 264.7).

Methodology:

  • Cells are seeded in 96-well plates and allowed to adhere.

  • The cells are pre-treated with various concentrations of 9-methylstreptimidone for a specified period (e.g., 1 hour).

  • Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).

  • After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Cell viability is assessed concurrently using a method such as the MTT assay to rule out cytotoxic effects.

NO_Assay_Workflow cluster_workflow Nitric Oxide Production Assay Workflow A Seed Macrophage Cells (e.g., RAW 264.7) B Pre-treat with 9-Methylstreptimidone A->B C Induce Inflammation with LPS B->C D Incubate (24h) C->D E Measure Nitrite (Griess Reagent) D->E F Assess Cell Viability (MTT Assay) D->F

Figure 2: General workflow for assessing nitric oxide production in macrophages.

Conclusion

While a direct comparison with this compound is not possible, 9-methylstreptimidone itself presents as a molecule of significant interest with a multi-faceted biological profile. Its potent anti-inflammatory, antifungal, and selective pro-apoptotic activities warrant further investigation for various therapeutic applications. The elucidation of its mechanisms of action, particularly the inhibition of the NF-κB pathway, provides a solid foundation for future structure-activity relationship studies and the design of novel derivatives with enhanced potency and selectivity. Researchers are encouraged to explore the synthesis and biological evaluation of derivatives such as this compound to expand the understanding and potential applications of this chemical scaffold.

References

Unveiling the Synergistic Potential of 5-Hydroxy-9-methylstreptimidone: A Comparative Guide for Future Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the synergistic effects of 5-Hydroxy-9-methylstreptimidone in combination with other drugs is not currently available in published literature. This guide, therefore, presents a theoretical framework based on the known biological activities of the closely related compound, 9-methylstreptimidone, and the broader class of glutarimide antibiotics. The proposed synergistic combinations and experimental protocols are intended to serve as a roadmap for future research in this promising area.

Introduction

This compound, a member of the glutarimide antibiotic family, represents a class of natural products with significant therapeutic potential. While its individual bioactivities are of interest, the exploration of its synergistic effects when combined with other pharmacological agents could unlock new treatment paradigms with enhanced efficacy and reduced toxicity. This guide provides a comparative analysis of hypothetical synergistic combinations, grounded in the established mechanisms of action of 9-methylstreptimidone, to inform and direct future preclinical and clinical investigations.

Understanding the Mechanistic Landscape of 9-Methylstreptimidone

To rationally design synergistic drug combinations, a thorough understanding of the mechanism of action of the core compound is paramount. Studies on 9-methylstreptimidone have elucidated several key biological activities:

  • Antifungal Activity: 9-methylstreptimidone exhibits potent antifungal effects, particularly against the cucumber anthracnose-causing fungus Colletotrichum orbiculare. Its mechanism involves the disruption of crucial metabolic pathways, including the citrate cycle and oxidative phosphorylation, as well as interference with peroxisome biogenesis.[1]

  • Antitumor and Pro-apoptotic Activity: Research has demonstrated that 9-methylstreptimidone selectively induces apoptosis in adult T-cell leukemia cells.[2] This is achieved through the inhibition of lipopolysaccharide (LPS)-induced nuclear factor-kappa B (NF-κB) and nitric oxide (NO) production.[2]

  • General Biological Activities: As a glutarimide antibiotic, 9-methylstreptimidone is also known to possess antiviral and broader antitumor properties.[3]

Hypothetical Synergistic Combinations and Supporting Rationale

Based on the known mechanisms of 9-methylstreptimidone, we propose the following synergistic combinations for future investigation.

Table 1: Proposed Synergistic Combinations with this compound
Drug Class Specific Drug Example Rationale for Synergy Potential Therapeutic Application
Azole Antifungals Fluconazole, ItraconazoleThis compound disrupts fungal energy metabolism, potentially weakening the fungal cell and increasing its susceptibility to azoles, which inhibit ergosterol synthesis, a key component of the fungal cell membrane.Systemic and topical fungal infections
Echinocandins Caspofungin, MicafunginA dual-pronged attack on the fungal cell: this compound targets internal metabolic processes, while echinocandins inhibit the synthesis of β-(1,3)-glucan in the fungal cell wall, leading to cell lysis.Invasive fungal infections, including those resistant to other antifungals
Polyene Antifungals Amphotericin BThis compound's disruption of the fungal cell's energy balance may enhance the ability of Amphotericin B to bind to ergosterol and form pores in the cell membrane, leading to more rapid cell death.Severe, life-threatening fungal infections
NF-κB Inhibitors Bortezomib, CarfilzomibA combined inhibition of the NF-κB pathway at different points could lead to a more profound and sustained pro-apoptotic effect in cancer cells, potentially overcoming resistance mechanisms.Adult T-cell leukemia and other NF-κB dependent cancers
DNA Damaging Agents Doxorubicin, CisplatinBy inhibiting NF-κB, a key survival pathway, this compound may lower the threshold for apoptosis induced by DNA damaging agents, leading to enhanced cancer cell killing.Various solid tumors and hematological malignancies
Immune Checkpoint Inhibitors Pembrolizumab, NivolumabInhibition of NO production by this compound could modulate the tumor microenvironment, potentially enhancing the efficacy of immune checkpoint inhibitors in restoring anti-tumor immunity.Various cancers

Experimental Protocols for Investigating Synergy

To validate the proposed synergistic interactions, a systematic experimental approach is necessary. The following protocols outline key assays for quantifying synergy.

Checkerboard Assay for Antifungal Synergy

This assay is a standard method to assess the interaction between two antimicrobial agents.

  • Preparation: Prepare serial dilutions of this compound and the partner antifungal drug (e.g., Fluconazole) in a 96-well microtiter plate. The concentrations should range from sub-inhibitory to supra-inhibitory.

  • Inoculation: Add a standardized inoculum of the target fungal strain to each well.

  • Incubation: Incubate the plate under appropriate conditions for fungal growth (e.g., 24-48 hours at 35°C).

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Combination Index (CI) for Anticancer Synergy

The Chou-Talalay method is a widely accepted approach for quantifying drug synergy in cancer cell lines.

  • Cell Culture: Plate cancer cells (e.g., adult T-cell leukemia cell line) in 96-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with this compound and the partner anticancer drug (e.g., Bortezomib) at various concentrations and ratios.

  • Viability Assay: After a defined incubation period (e.g., 48-72 hours), assess cell viability using an appropriate method (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Use software such as CompuSyn to calculate the Combination Index (CI).

    • Synergy: CI < 1

    • Additive: CI = 1

    • Antagonism: CI > 1

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these studies, the following diagrams illustrate a typical experimental workflow and the targeted signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis drug_prep Drug Dilution Series (5-H-9-M & Partner Drug) treatment Co-administration of Drugs drug_prep->treatment cell_prep Cell/Fungal Culture & Inoculation cell_prep->treatment incubation Incubation (24-72 hours) treatment->incubation readout Viability/Growth Readout (e.g., Absorbance, Luminescence) incubation->readout analysis Synergy Calculation (FICI or CI) readout->analysis

Caption: A generalized workflow for assessing drug synergy.

NFkB_Pathway_Inhibition cluster_inhibitors Inhibitory Action LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to Gene_Expression Pro-inflammatory & Survival Gene Expression Nucleus->Gene_Expression Induces Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits H9M This compound H9M->IKK Inhibits Partner_Drug Partner NF-κB Inhibitor Partner_Drug->NFkB_p65_p50 Inhibits (e.g., Proteasome)

Caption: Proposed dual inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The exploration of synergistic drug combinations holds immense promise for advancing therapeutic strategies against a multitude of diseases. While direct experimental evidence for the synergistic effects of this compound is currently lacking, the known mechanisms of action of the closely related 9-methylstreptimidone provide a strong foundation for hypothesis-driven research. The proposed combinations and experimental frameworks outlined in this guide are intended to catalyze further investigation into the synergistic potential of this intriguing natural product. Future studies should focus on in vitro validation followed by in vivo efficacy and toxicity assessments to translate these promising theoretical concepts into tangible clinical benefits.

References

Validating the Antifungal Spectrum of 5-Hydroxy-9-methylstreptimidone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Hydroxy-9-methylstreptimidone, a compound closely related to the well-studied 9-Methylstreptimidone. While data specifically validating the broad antifungal spectrum of this compound against a wide array of human pathogenic fungi is limited in publicly available literature, this document synthesizes the existing experimental data for 9-Methylstreptimidone to offer insights into its potential as an antifungal agent. The focus of this guide is to present the available data on its efficacy, mechanism of action, and to compare its performance with established antifungal drugs where data allows.

Executive Summary

9-Methylstreptimidone, a glutarimide antibiotic isolated from Streptomyces species, has demonstrated significant antifungal activity, particularly against the plant pathogen Colletotrichum orbiculare.[1][2] Its proposed mechanism of action involves the disruption of fundamental cellular metabolic processes, specifically the citrate cycle (TCA cycle) and oxidative phosphorylation.[1] In vivo studies have also suggested a potential host-mediated antifungal effect against Candida albicans.[3][4] This guide will delve into the supporting experimental data for these findings.

Antifungal Activity: A Comparative Overview

Quantitative data on the in vitro antifungal spectrum of 9-Methylstreptimidone against a broad panel of human pathogenic fungi is not extensively available in the reviewed literature. However, its potent activity against the phytopathogen Colletotrichum orbiculare has been documented and compared with the commercial fungicide Duofu.

Table 1: In Vitro Activity of 9-Methylstreptimidone against Colletotrichum orbiculare

CompoundOrganismEC₅₀ (µg/mL)
9-Methylstreptimidone Colletotrichum orbiculare1.09 [1]
Duofu (Commercial Fungicide)Colletotrichum orbiculare4.12[1]

Table 2: In Vivo Efficacy of 9-Methylstreptimidone against Cucumber Anthracnose

TreatmentDisease Control Efficacy (%)
9-Methylstreptimidone (2 x EC₅₀) 76.9 [1]
9-Methylstreptimidone (4 x EC₅₀) 87.6 [1]
Duofu (at corresponding concentrations)70.2 - 80.0[1]

A study investigating the effect of 9-Methylstreptimidone on Candida albicans infection in mice found that the compound was effective when administered prophylactically, inhibiting the growth of the fungus in the kidneys and brain.[3][4] Interestingly, the study suggested that this antifungal action in vivo might be host-mediated, potentially through the induction of interferon, rather than a direct fungicidal or fungistatic effect, as no significant in vitro activity was observed.[4]

Mechanism of Action: Disruption of Fungal Metabolism

Transcriptomic analysis of Colletotrichum orbiculare treated with 9-Methylstreptimidone revealed a significant impact on cellular metabolism. The primary mechanism of its antifungal action appears to be the disruption of the citrate cycle and oxidative phosphorylation, leading to a breakdown in material and energy synthesis.[1] This disruption also leads to compromised cell wall integrity and an imbalance in cellular redox equilibrium.[1]

MIC_Assay_Workflow start Start prep_inoculum Prepare standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 cells/mL) start->prep_inoculum add_inoculum Add fungal inoculum to each well prep_inoculum->add_inoculum serial_dilution Perform 2-fold serial dilutions of 9-Methylstreptimidone in 96-well plate serial_dilution->add_inoculum incubate Incubate at 35°C for 24-48 hours add_inoculum->incubate read_results Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) incubate->read_results end End read_results->end Cytotoxicity_Assay_Workflow start Start seed_cells Seed mammalian cells (e.g., Vero, HeLa) in a 96-well plate start->seed_cells incubate_adhesion Incubate for 24h to allow cell adhesion seed_cells->incubate_adhesion add_compound Add serial dilutions of 9-Methylstreptimidone to the wells incubate_adhesion->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_formazan Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_formazan solubilize Add solubilizing agent (e.g., DMSO, isopropanol) incubate_formazan->solubilize read_absorbance Measure absorbance at ~570 nm using a plate reader solubilize->read_absorbance calculate_ic50 Calculate the IC₅₀ value read_absorbance->calculate_ic50 end End calculate_ic50->end

References

Comparative Transcriptomics of Protein Synthesis Inhibitors: A Putative Analysis in the Context of 5-Hydroxy-9-methylstreptimidone

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no direct comparative transcriptomic studies have been published for 5-Hydroxy-9-methylstreptimidone. This guide provides a putative comparative framework based on the well-characterized, structurally related glutarimide antibiotic and protein synthesis inhibitor, cycloheximide. The experimental data and pathway analyses presented herein for cycloheximide are intended to serve as a surrogate model for understanding the potential transcriptomic effects of this compound.

Introduction

This compound is a member of the glutarimide antibiotic family, which are known to act as inhibitors of protein synthesis. Understanding the global transcriptional changes induced by such compounds is crucial for elucidating their mechanism of action, identifying off-target effects, and discovering new therapeutic applications. This guide offers a comparative overview of the transcriptomic effects of protein synthesis inhibitors, using cycloheximide as a case study, to infer the potential impact of this compound on cellular gene expression.

Protein synthesis inhibitors can trigger a variety of cellular stress responses and alter the expression of genes involved in numerous biological processes. By examining the transcriptomic fingerprints of these compounds, researchers can gain insights into the intricate cellular signaling networks that are affected.

Putative Transcriptomic Effects of this compound

Based on the action of related compounds like cycloheximide, treatment with this compound is anticipated to induce significant changes in the transcriptome. The inhibition of protein synthesis is a major cellular stressor that can lead to the activation of specific signaling pathways and the differential expression of a wide array of genes.

Table 1: Expected Classes of Differentially Expressed Genes Following Putative this compound Treatment

Gene CategoryPredicted Expression ChangePotential Biological Implication
Immediate Early Genes (e.g., FOS, JUN) UpregulationCellular stress response, activation of downstream transcriptional programs.
Ribosomal Protein Genes DownregulationFeedback mechanism to conserve resources due to stalled translation.
Amino Acid Biosynthesis Genes UpregulationCompensatory response to perceived amino acid starvation.
Stress Response Genes (e.g., Heat Shock Proteins) UpregulationProtein folding and damage control.
Cell Cycle Regulators DownregulationArrest of cell proliferation in response to cellular stress.
Apoptosis-Related Genes Upregulation/DownregulationDepending on cell type and dose, can either promote or inhibit programmed cell death.
Comparative Analysis: Cycloheximide as a Surrogate

Cycloheximide is a widely studied protein synthesis inhibitor that binds to the E-site of the 60S ribosomal subunit, thereby blocking translational elongation. Transcriptomic studies of cycloheximide-treated cells provide a valuable reference for predicting the effects of other glutarimide antibiotics.

Table 2: Summary of Reported Transcriptomic Changes Induced by Cycloheximide

Cell TypeTreatment ConditionsKey Upregulated PathwaysKey Downregulated PathwaysReference
P1798.S20 lymphosarcoma cells1 µg/ml cycloheximideNot specifiedrRNA and tRNA transcription[1][1]
PC12 cells10⁻⁷ M PACAP + 5 µM cycloheximideImmediate early genes, transitional transcriptome components[2]Not specified[2]
MODY3-iPS derived pancreatic beta cellsCycloheximide (concentration not specified)Increased mutant HNF1A transcripts (due to NMD inhibition)[3]Not specified[3]

It is important to note that cycloheximide treatment does not always lead to significant changes in the overall transcript levels for many genes, as its primary effect is on translation rather than transcription[4][5]. However, it can cause the superinduction of certain transcripts by stabilizing them, particularly short-lived mRNAs like those of immediate early genes[2].

Experimental Protocols

A detailed methodology is essential for reproducible comparative transcriptomic studies. Below is a generalized protocol for an RNA-sequencing experiment to compare the effects of a compound like this compound against a vehicle control and another protein synthesis inhibitor.

Cell Culture and Treatment
  • Cell Line: Select a relevant human or animal cell line (e.g., HEK293T, HeLa, or a disease-specific line).

  • Culture Conditions: Grow cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

  • Treatment: Seed cells to achieve 70-80% confluency at the time of treatment. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM), a positive control (e.g., cycloheximide at 1 µg/ml), and a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 6, 24 hours).

RNA Extraction and Quality Control
  • RNA Isolation: Lyse cells directly in the culture plates using a lysis buffer (e.g., from a Qiagen RNeasy Kit) and homogenize. Purify total RNA using spin columns according to the manufacturer's protocol, including an on-column DNase digestion step.

  • Quality Control: Assess RNA integrity and quantity. Use a spectrophotometer (e.g., NanoDrop) to determine RNA concentration and purity (A260/A280 and A260/A230 ratios). Use a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN); samples with a RIN > 8 are recommended for sequencing.

Library Preparation and Sequencing
  • Poly(A) RNA Selection: Isolate mRNA from total RNA using oligo(dT) magnetic beads.

  • Library Construction: Fragment the mRNA and synthesize first- and second-strand cDNA. Perform end-repair, A-tailing, and adapter ligation. Amplify the library using PCR.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads of a desired length (e.g., 150 bp).

Bioinformatic Analysis
  • Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.

  • Quantification: Count the number of reads mapping to each gene using tools such as HTSeq-count or featureCounts.

  • Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between treatment and control groups. Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).

  • Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of DEGs using tools like DAVID or Metascape to identify enriched biological processes and pathways.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Experimental Workflow A Cell Culture & Treatment B RNA Extraction & QC A->B C Library Preparation B->C D High-Throughput Sequencing C->D E Bioinformatic Analysis D->E F Differential Gene Expression E->F G Pathway Enrichment Analysis F->G

Caption: A generalized workflow for a comparative transcriptomics study.

G cluster_1 Mechanism of Protein Synthesis Inhibition inhibitor This compound (or Cycloheximide) ribosome 80S Ribosome inhibitor->ribosome binds to E-site elongation Translational Elongation inhibitor->elongation inhibits protein Nascent Polypeptide Chain elongation->protein stress Ribotoxic Stress Response elongation->stress stalling induces mapk MAPK Signaling (JNK, p38) stress->mapk transcription Transcriptional Regulation (e.g., AP-1) mapk->transcription dge Differential Gene Expression transcription->dge

Caption: Putative signaling cascade following protein synthesis inhibition.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Hydroxy-9-methylstreptimidone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the disposal of 5-Hydroxy-9-methylstreptimidone, a member of the glutarimide antibiotics family. In the absence of specific disposal protocols for this compound, it must be treated as a hazardous waste, following stringent safety measures.

Essential Safety and Handling Precautions

Prior to handling this compound, it is crucial to be familiar with its potential hazards and the necessary protective measures. The following table summarizes key safety and handling information based on general recommendations for hazardous chemical waste.

ParameterRecommendationSource
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[1]
Ventilation Work under a chemical fume hood. Avoid generating vapors or aerosols.[1]
Handling Do not inhale the substance/mixture. Avoid contact with skin and eyes. Wash hands and face thoroughly after handling.[1]
Storage Keep the container tightly closed in a dry, well-ventilated place. Keep locked up or in an area accessible only to qualified or authorized persons.
Spill Response For spills, cover drains and collect with liquid-absorbent material (e.g., Chemizorb®). Dispose of the absorbent material as hazardous waste. Clean the affected area thoroughly.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional and local regulations for hazardous waste. The following is a general procedure to be adapted to your specific laboratory and institutional guidelines.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including pure compound, contaminated solutions, and contaminated labware (e.g., pipette tips, gloves, and vials), as hazardous chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Waste Collection and Containment:

  • Collect liquid waste in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

  • Collect solid waste, such as contaminated gloves and absorbent pads, in a separate, clearly labeled hazardous waste container.

  • Keep waste containers securely closed except when adding waste.[3]

3. Labeling and Documentation:

  • Ensure the hazardous waste label includes the chemical name, concentration (if in solution), and any known hazards.

  • Maintain a log of the waste generated, including the date and quantity.

4. Storage of Hazardous Waste:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Use secondary containment for all liquid hazardous waste to prevent spills.[3]

5. Scheduling Waste Pickup:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation and Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Procedure start Start: Handling this compound ppe Wear Appropriate PPE: - Gloves - Lab Coat - Eye Protection start->ppe hood Work in a Chemical Fume Hood ppe->hood waste_gen Generate Waste: - Unused Compound - Contaminated Solutions - Contaminated Materials hood->waste_gen segregate Segregate as Hazardous Waste waste_gen->segregate liquid_waste Collect Liquid Waste in Labeled, Sealed Container segregate->liquid_waste solid_waste Collect Solid Waste in Labeled, Sealed Bag/Container segregate->solid_waste storage Store in Designated Hazardous Waste Area with Secondary Containment liquid_waste->storage solid_waste->storage pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->pickup end End: Proper Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-9-methylstreptimidone
Reactant of Route 2
5-Hydroxy-9-methylstreptimidone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.